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  • Product: 5-Methanesulfinyl-2-methoxy-4-methylphenol
  • CAS: 81732-00-5

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Experimental Profiling of 5-Methanesulfinyl-2-methoxy-4-methylphenol in Organic Media

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solubility determination, and self-validating experimen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solubility determination, and self-validating experimental methodologies.

Executive Summary

The accurate determination of a compound’s solubility in organic solvents is a foundational pillar in chemical synthesis, purification, and early-stage formulation. 5-Methanesulfinyl-2-methoxy-4-methylphenol (CAS: 81732-00-5) is a highly functionalized aromatic compound characterized by a complex array of hydrogen-bond donors and acceptors[1]. Because of its unique structural motifs—specifically the highly polar methanesulfinyl (sulfoxide) group juxtaposed against lipophilic methyl and methoxy moieties—its solvation behavior cannot be accurately predicted by simple lipophilicity (LogP) models alone.

This technical guide provides an authoritative framework for predicting, measuring, and validating the thermodynamic solubility of 5-Methanesulfinyl-2-methoxy-4-methylphenol in various organic solvents, rooted in the principles of physical chemistry and rigorous analytical validation.

Physicochemical Profiling & Solvation Causality

To understand how 5-Methanesulfinyl-2-methoxy-4-methylphenol interacts with organic solvents, we must deconstruct its molecular architecture. The compound possesses a predicted XLogP of approximately 1.0, indicating a balanced amphiphilic nature that leans slightly lipophilic but retains significant polar interaction capacity [2][2].

The Role of Hansen Solubility Parameters (HSP)

Standard lipophilicity metrics fail to capture the directional intermolecular forces required to dissolve highly functionalized crystalline solids. Instead, we apply [3][3], which divide the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • Dispersion Forces ( δD​ ): Driven by the aromatic ring and the methyl group.

  • Polar Dipole Forces ( δP​ ): Heavily dominated by the strong dipole moment of the methanesulfinyl (-S(=O)CH₃) group.

  • Hydrogen Bonding ( δH​ ): Facilitated by the phenolic hydroxyl (-OH) acting as both a donor and acceptor, alongside the sulfoxide and methoxy oxygens acting as potent acceptors.

For successful solvation, the organic solvent must possess an HSP profile that closely matches the solute's profile, effectively overcoming the compound's crystal lattice energy.

HSP Solute Solute (Target) Dispersion Dispersion (δD) Solute->Dispersion Aromatic Ring Polar Polar (δP) Solute->Polar Sulfoxide Dipole Hbond H-Bond (δH) Solute->Hbond Phenolic OH Solvent Target Solvent Dispersion->Solvent Match Polar->Solvent Match Hbond->Solvent Match

Caption: Hansen Solubility Parameter (HSP) Interactions for Solvation

Quantitative Data: Expected Solubility Profiles

Based on the functional group analysis and HSP alignment, the quantitative solubility of 5-Methanesulfinyl-2-methoxy-4-methylphenol across different organic solvent classes is summarized below.

Solvent ClassificationRepresentative SolventsPredicted Solubility Range (mg/mL)Mechanistic Rationale (HSP Alignment)
Polar Aprotic DMSO, DMF> 100 Optimal δP​ and δH​ matching; strong dipole-dipole interactions with the sulfinyl moiety.
Polar Protic Methanol, Ethanol50 - 100 Robust hydrogen-bond donor/acceptor stabilization of the phenolic OH and methoxy groups.
Moderately Polar Ethyl Acetate, Dichloromethane10 - 50 Sufficient dispersion ( δD​ ) interactions, but limited capacity to disrupt strong solute-solute H-bonds.
Non-Polar Hexane, Heptane< 1 Severe mismatch in δP​ and δH​ ; insufficient solvation energy to overcome the crystal lattice energy.

Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility assays (e.g., laser nephelometry) are useful for high-throughput screening, they often overestimate solubility due to the formation of supersaturated states. For rigorous physicochemical characterization, the Thermodynamic Shake-Flask Method is the gold standard [4][4].

As a Senior Application Scientist, I mandate that every solubility protocol must be a self-validating system . The following step-by-step workflow integrates strict causality and internal controls to prevent false-positive artifacts [5][5].

Step-by-Step Experimental Workflow
  • Solid Dispensing & Solvent Addition

    • Action: Dispense an estimated 5-10x excess of 5-Methanesulfinyl-2-methoxy-4-methylphenol powder into a sealed borosilicate glass vial. Add the target organic solvent.

    • Causality & Rationale: The presence of excess solid is non-negotiable. It ensures the system is driven to true thermodynamic saturation. If all solid dissolves, the true solubility limit has not been reached, and the experiment must be restarted with more solute.

  • Thermostatic Incubation

    • Action: Place the vials in a thermostatic shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 72 hours.

    • Causality & Rationale: Solubility is exponentially dependent on temperature (governed by the van 't Hoff equation). Even a 1°C fluctuation can skew results by up to 10%. Extended shaking provides the kinetic energy required to overcome the activation barrier of the crystal lattice.

  • Phase Separation

    • Action: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a solvent-compatible 0.22 µm PTFE syringe filter.

    • Causality & Rationale: This step isolates the true liquid phase. Failure to adequately separate phases leaves sub-micron colloidal particles in the supernatant, which will dissolve upon dilution for analysis, falsely inflating the calculated solubility.

  • Quantification via HPLC-UV

    • Action: Dilute the supernatant into the mobile phase and quantify using a validated HPLC-UV method against a multi-point calibration curve.

    • Causality & Rationale: Unlike simple UV-Vis spectrophotometry, HPLC provides chromatographic separation. If the compound degraded during the 72-hour incubation, HPLC ensures that degradation products are not mistakenly quantified as the parent compound.

The Trustworthiness Loop (Internal Validation)

To ensure the protocol is self-validating, two critical checks must be performed:

  • Equilibrium Verification: Sample the supernatant at 24h, 48h, and 72h. The system is only validated as "at equilibrium" when the concentration variance between time points is <5% .

  • Solid-State Verification: Recover the residual solid post-incubation and analyze it via X-ray Powder Diffraction (XRPD). Solvents can induce polymorphic transformations or solvate formation. If the crystal structure has changed, the measured solubility applies to the new polymorph/solvate, not the original active ingredient.

Workflow A 1. Solid Dispensing (Excess Solute) B 2. Solvent Addition (Target Organic Solvent) C 3. Thermostatic Shaking (24-72h at 25°C) D 4. Phase Separation (Centrifugation at 10,000xg) C->D Equilibrium Reached E 5. Supernatant Analysis (HPLC-UV Quantification) D->E Liquid Phase F 6. Solid-State Verification (XRPD on Residual Solid) D->F Solid Phase Final Validated Thermodynamic Solubility Profile E->Final F->Final Polymorph Check AB AB AB->C

Caption: Thermodynamic Shake-Flask Solubility Workflow

Conclusion

The solubility of 5-Methanesulfinyl-2-methoxy-4-methylphenol is dictated by its complex interplay of dispersion forces, strong dipole moments, and hydrogen-bonding capabilities. By leveraging Hansen Solubility Parameters for predictive solvent selection and employing a rigorously controlled, self-validating shake-flask methodology, researchers can generate highly accurate thermodynamic data. This ensures downstream reliability in formulation, synthesis scale-up, and pharmacological evaluation.

References

  • PubChemLite Structural Data - 5-methanesulfinyl-2-methoxy-4-methylphenol (C9H12O3S)
  • Source: hansen-solubility.
  • Source: Pharmaceutical Sciences (tbzmed.ac.ir)
  • Shake-Flask Solubility Assay Source: Enamine URL

Sources

Exploratory

literature review of 5-Methanesulfinyl-2-methoxy-4-methylphenol research

An In-Depth Technical Guide to the Research Landscape of 5-Methanesulfinyl-2-methoxy-4-methylphenol For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword: Cha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Landscape of 5-Methanesulfinyl-2-methoxy-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Charting Unexplored Chemical Territory

In the vast and ever-expanding universe of chemical compounds, there exist molecules that, despite their theoretical potential, remain uncharacterized in the scientific literature. 5-Methanesulfinyl-2-methoxy-4-methylphenol is one such entity. A search of chemical databases reveals a notable absence of a registered CAS number or commercial availability, indicating its status as a novel or yet-to-be-synthesized compound[1]. This guide, therefore, ventures into predictive science, constructing a comprehensive research framework for this molecule based on a thorough analysis of its constituent functional groups and structurally related compounds.

This document serves as a roadmap for the synthesis, characterization, and biological evaluation of 5-Methanesulfinyl-2-methoxy-4-methylphenol. By dissecting the known properties of its methoxyphenol core and its methanesulfinyl substituent, we can logically infer its potential as a bioactive agent and outline a clear path for its investigation. This guide is designed to empower researchers to not only be the first to synthesize and characterize this molecule but also to systematically explore its therapeutic promise.

Section 1: Molecular Architecture and Physicochemical Predictions

5-Methanesulfinyl-2-methoxy-4-methylphenol is an aromatic compound characterized by a phenol ring substituted with a methoxy group, a methyl group, and a methanesulfinyl group. The interplay of these functional groups is predicted to define its chemical reactivity and biological activity.

Core Structure: 2-Methoxy-4-methylphenol (Creosol)

The foundational scaffold of our target molecule is 2-methoxy-4-methylphenol, commonly known as creosol. This compound is a naturally occurring phenolic substance found in wood smoke and commercial liquid smoke flavorings[2]. Its physicochemical properties are well-documented:

PropertyValueReference
Molecular FormulaC8H10O2[3][4][5]
Molecular Weight138.16 g/mol [3][4]
Boiling Point221-222 °C[6]
Melting Point5 °C[6]
Density1.092 g/mL at 25 °C[6]
SolubilitySlightly soluble in water[4]

The phenolic hydroxyl group is a key determinant of its antioxidant activity, while the methoxy and methyl groups influence its lipophilicity and metabolic stability.

The Sulfinyl Substituent: A Modulator of Bioactivity

The introduction of a methanesulfinyl group at the 5-position of the phenol ring is a critical structural modification. Organosulfur compounds are integral to synthetic and biological chemistry, appearing in numerous natural products and pharmaceuticals[7]. The sulfinyl group, in particular, is a chiral center and can significantly impact a molecule's polarity, solubility, and interaction with biological targets. Its presence is anticipated to modulate the electron density of the phenol ring, thereby influencing its antioxidant and anti-inflammatory properties.

Section 2: Proposed Synthesis and Characterization

As 5-Methanesulfinyl-2-methoxy-4-methylphenol is not commercially available, a de novo synthesis is required. A plausible synthetic route, based on established organic chemistry principles, is outlined below.

A Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available 2-methoxy-4-methylphenol:

  • Thiolation: Introduction of a thiol group at the 5-position of the phenol ring. This can be achieved through various methods, such as electrophilic substitution using a sulfur-containing reagent.

  • Oxidation: Selective oxidation of the resulting thiol to a sulfoxide. This step requires careful control of the oxidizing agent to prevent over-oxidation to the sulfone.

Below is a conceptual workflow for the synthesis:

Synthesis_of_5-Methanesulfinyl-2-methoxy-4-methylphenol start 2-Methoxy-4-methylphenol step1 Thiolation (e.g., with a sulfur electrophile) start->step1 intermediate 5-Thio-2-methoxy-4-methylphenol step1->intermediate step2 Selective Oxidation (e.g., with a mild oxidant) intermediate->step2 product 5-Methanesulfinyl-2-methoxy-4-methylphenol step2->product

Caption: Proposed two-step synthesis of 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a conceptualization based on standard organic synthesis techniques.

Step 1: Synthesis of 5-(Methylthio)-2-methoxy-4-methylphenol

  • To a solution of 2-methoxy-4-methylphenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a source of the methylthio group, such as dimethyl disulfide in the presence of an activating agent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 5-Methanesulfinyl-2-methoxy-4-methylphenol

  • Dissolve the 5-(methylthio)-2-methoxy-4-methylphenol from the previous step in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C.

  • Add one equivalent of a mild oxidizing agent, such as sodium periodate or a carefully controlled amount of hydrogen peroxide.

  • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by removing the solvent and extracting the product.

  • Purify the final product by column chromatography or recrystallization.

Structural Characterization

The identity and purity of the synthesized 5-Methanesulfinyl-2-methoxy-4-methylphenol must be unequivocally confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the connectivity of the atoms and the successful introduction of the methanesulfinyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups, including the O-H stretch of the phenol, the C-O stretches of the methoxy and phenol groups, and the S=O stretch of the sulfinyl group.

Section 3: Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on methoxyphenols and organosulfur compounds, 5-Methanesulfinyl-2-methoxy-4-methylphenol is predicted to possess significant antioxidant and anti-inflammatory properties.

Antioxidant Potential

Phenolic compounds are renowned for their ability to scavenge free radicals, a property conferred by the hydrogen-donating capacity of their hydroxyl group[8]. The antioxidant activity of 2-methoxy-4-methylphenol and related compounds has been demonstrated in various studies[9][10]. The introduction of the methanesulfinyl group is expected to modulate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (5-Methanesulfinyl-2-methoxy-4-methylphenol)

  • Reference antioxidants (e.g., Ascorbic acid, Trolox)

  • 96-well microplate and reader

Procedure:

  • Prepare a stock solution of the test compound and reference antioxidants in methanol.

  • Prepare a series of dilutions of the test compound and references in a 96-well plate.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. Structurally similar methoxyphenols, such as 2-methoxy-4-vinylphenol, have been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways[11][12].

Predicted Mechanism of Action:

It is hypothesized that 5-Methanesulfinyl-2-methoxy-4-methylphenol will inhibit inflammatory responses in macrophages through the following mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[13].

  • Downregulation of Inflammatory Enzymes: Suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[13].

  • Modulation of Key Signaling Pathways:

    • NF-κB Pathway: Inhibition of the nuclear translocation of NF-κB, a master regulator of inflammation[12].

    • MAPK Pathway: Suppression of the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38[12].

    • Nrf2/HO-1 Pathway: Activation of the Nrf2 transcription factor, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1)[11].

Anti-inflammatory_Mechanism cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates Compound 5-Methanesulfinyl-2-methoxy-4-methylphenol Compound->MAPK inhibits Compound->IKK inhibits Nrf2_Keap1 Nrf2-Keap1 Compound->Nrf2_Keap1 disrupts IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB (active) NFκB->NFκB_nuc translocates to Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nuc Nrf2 (active) Nrf2->Nrf2_nuc translocates to nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Inflammatory_Genes induces transcription ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes induces transcription iNOS iNOS COX2 COX-2 Cytokines Pro-inflammatory Cytokines HO1 HO-1

Caption: Predicted anti-inflammatory signaling pathways modulated by 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol provides a method to assess the anti-inflammatory activity of the test compound in vitro.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (5-Methanesulfinyl-2-methoxy-4-methylphenol)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

Section 4: Drug Development Potential and Future Directions

The predicted antioxidant and anti-inflammatory properties of 5-Methanesulfinyl-2-methoxy-4-methylphenol make it a promising candidate for further investigation in drug discovery programs. Its structural features suggest potential applications in a variety of therapeutic areas, including inflammatory disorders, neurodegenerative diseases, and oncology.

A Roadmap for Preclinical Development

A systematic approach is necessary to evaluate the therapeutic potential of this novel compound. The following workflow outlines the key stages of a preclinical drug discovery program.

Drug_Discovery_Workflow cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization start Synthesis & Characterization of 5-Methanesulfinyl-2-methoxy-4-methylphenol primary_assay Primary Assays (Antioxidant & Anti-inflammatory) start->primary_assay secondary_assay Secondary Assays (Mechanism of Action, Target Identification) primary_assay->secondary_assay tertiary_assay Cell-based Models of Disease secondary_assay->tertiary_assay lead_id Lead Compound Identification tertiary_assay->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar adme_tox ADME/Tox Profiling sar->adme_tox adme_tox->sar Iterative Optimization in_vivo In Vivo Efficacy Studies (Animal Models of Disease) adme_tox->in_vivo

Caption: A proposed workflow for the preclinical development of 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Future Research Directions

The exploration of 5-Methanesulfinyl-2-methoxy-4-methylphenol is a greenfield opportunity. Key areas for future research include:

  • Chiral Separation and Evaluation: As the sulfinyl group introduces a chiral center, the synthesis of enantiomerically pure forms and the evaluation of their individual biological activities are of high importance.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the phenol ring will help to elucidate the key structural features required for optimal activity and to develop more potent analogs.

  • Target Identification: Unraveling the specific molecular targets of this compound will provide a deeper understanding of its mechanism of action and guide its therapeutic application.

  • In Vivo Studies: Following promising in vitro results, evaluation in animal models of inflammatory diseases will be a critical step in validating its therapeutic potential.

Conclusion

While 5-Methanesulfinyl-2-methoxy-4-methylphenol remains a molecule of theoretical interest, a robust scientific foundation exists to guide its exploration. By leveraging our understanding of methoxyphenols and organosulfur compounds, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The predicted antioxidant and anti-inflammatory properties of this novel compound make it a compelling target for researchers in academia and the pharmaceutical industry. The journey from a chemical structure on paper to a potential therapeutic agent is a challenging but rewarding one, and for 5-Methanesulfinyl-2-methoxy-4-methylphenol, that journey is now poised to begin.

References

  • Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent - PubMed. (2009). J Med Chem, 52(15), 4973-6.
  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess - Benchchem. (n.d.).
  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC. (n.d.).
  • Application Notes and Protocols for 2-Methoxy-5-(4-methylphenyl)phenol in Drug Discovery - Benchchem. (n.d.).
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo, 21(2), 339-44.
  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC. (n.d.).
  • Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents - MDPI. (2024). Molecules, 29(6), 1385.
  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed. (2023). Immunopharmacol Immunotoxicol, 45(5), 589-596.
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC. (n.d.).
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.).
  • 5-methanesulfinyl-2-methoxy-4-methylphenol-None - Thoreauchem. (n.d.).
  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed. (2012). Respir Res, 13, 20.
  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - MDPI. (2020). Antioxidants (Basel), 9(5), 384.
  • 2-Methoxy-5-methylphenol - the NIST WebBook. (n.d.).
  • 2-Methoxy-4-methylphenol (p-Creosol, 4-methyl Guaiacol, p-Methylguaiacol, NSC 4969, CAS Number: 93-51-6) | Cayman Chemical. (n.d.).
  • 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem. (n.d.).
  • Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell de
  • Showing Compound 2-Methoxy-4-methylphenol (FDB008862) - FooDB. (2010).
  • 2-Methoxy-4-methylphenol = 98 93-51-6 - Sigma-Aldrich. (n.d.).
  • CAS 93-51-6: 2-Methoxy-4-methylphenol | CymitQuimica. (n.d.).
  • Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO - ResearchG
  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. (2011). Food Chem Toxicol, 49(12), 3375-81.
  • A Researcher's Guide to Benchmarking the Antioxidant Performance of 2-Methoxy-5-(4-methylphenyl)phenol - Benchchem. (n.d.).
  • How is 2-Methoxy-4-methylphenol synthesized? - FAQ - Guidechem. (2023).
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI. (2023). Molbank, 2023(2), M1622.
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  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (2026). Mar Drugs, 24(1), 35.
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Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 5-Methanesulfinyl-2-methoxy-4-methylphenol

Document Type: Advanced Laboratory Protocol & Application Note Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale 5-Methanesulfinyl-2-methoxy-4-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Laboratory Protocol & Application Note Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

5-Methanesulfinyl-2-methoxy-4-methylphenol (CAS: 81732-00-5)[1] is a highly specialized research chemical utilized primarily in neuropharmacology[2]. It serves as the direct phenolic precursor to the serotonergic psychedelic TOMSO (2-methoxy-4-methyl-5-methylsulfinylamphetamine), a compound first synthesized and described by Dr. Alexander Shulgin in his seminal work PiHKAL[3][4].

Synthesizing this heavily substituted benzene ring requires precise control over regioselectivity and oxidation states. The protocol described herein utilizes a robust five-step sequence starting from the commercially available creosol (2-methoxy-4-methylphenol).

Causality of Experimental Design
  • Regioselective Bromination: The phenolic –OH and –OMe groups strongly activate the aromatic ring. Using mild N-bromosuccinimide (NBS) in acetonitrile avoids over-bromination, directing the electrophile exclusively to the 5-position (para to the methoxy group)[5].

  • MOM Protection: Free phenols consume organolithium reagents and direct ortho-lithiation. Masking the phenol as a methoxymethyl (MOM) ether ensures that the subsequent halogen-metal exchange occurs cleanly at the 5-position without side reactions.

  • Lithiation & Thiolation: n-Butyllithium at cryogenic temperatures (-78 °C) facilitates a rapid halogen-metal exchange. The resulting aryllithium is trapped with dimethyl disulfide (MeSSMe) to install the thioether linkage.

  • Selective Oxidation: Sodium periodate (NaIO 4​ ) is chosen over peracids (like mCPBA) because it kinetically stalls at the sulfoxide oxidation state, preventing over-oxidation to the sulfone.

  • Deprotection: The MOM ether is selectively cleaved using mild aqueous acid, which preserves the sensitive sulfoxide moiety.

Synthetic Workflow Diagram

SynthesisWorkflow N1 2-Methoxy-4-methylphenol (Creosol) N2 5-Bromo-2-methoxy-4-methylphenol N1->N2 NBS, MeCN 0 °C to RT N3 5-Bromo-2-methoxy-4-methylphenyl MOM ether N2->N3 MOM-Cl, DIPEA DCM, 0 °C to RT N4 2-Methoxy-4-methyl-5-(methylthio)phenyl MOM ether N3->N4 1. n-BuLi, THF, -78 °C 2. MeSSMe N5 5-Methanesulfinyl-2-methoxy-4-methylphenyl MOM ether N4->N5 NaIO4 MeOH/H2O, 0 °C N6 5-Methanesulfinyl-2-methoxy-4-methylphenol (Target Compound) N5->N6 3M HCl MeOH/THF, RT

Figure 1. Five-step synthetic workflow for 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Reaction Parameters & Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmountRole
1 Creosol138.161.01.38 gStarting Material
1 N-Bromosuccinimide (NBS)177.981.051.87 gBrominating Agent
2 N,N-Diisopropylethylamine (DIPEA)129.242.03.48 mLBase
2 Chloromethyl methyl ether (MOM-Cl)80.511.51.14 mLProtecting Group
3 n-Butyllithium (2.5 M in hexanes)64.061.14.40 mLLithiating Agent
3 Dimethyl disulfide (MeSSMe)94.201.51.35 mLElectrophile
4 Sodium periodate (NaIO 4​ )213.891.052.25 gSelective Oxidant
5 Hydrochloric Acid (3M aq.)36.46Excess10.0 mLDeprotecting Acid

Step-by-Step Experimental Protocol

Step 1: Regioselective Bromination
  • Reaction: Dissolve creosol (1.38 g, 10 mmol) in 25 mL of anhydrous acetonitrile (MeCN) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

  • Incubation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The product spot (5-bromo-2-methoxy-4-methylphenol)[6] is slightly less polar than creosol.

  • Workup: Quench with 20 mL of saturated aqueous Na 2​ S 2​ O 3​ . Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Phenol Protection (MOM Ether)

⚠️ Safety Note: MOM-Cl is a potent human carcinogen. Perform all operations in a strictly ventilated fume hood.

  • Reaction: Dissolve the crude 5-bromo-2-methoxy-4-methylphenol in 30 mL of anhydrous dichloromethane (DCM). Add DIPEA (3.48 mL, 20 mmol) and cool to 0 °C.

  • Addition: Add MOM-Cl (1.14 mL, 15 mmol) dropwise via syringe.

  • Incubation: Stir the mixture at room temperature for 4 hours.

  • Validation: TLC (Hexanes/EtOAc 5:1) will show complete consumption of the phenol and the appearance of a highly non-polar spot.

  • Workup: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract with DCM (2 × 20 mL). Wash with brine, dry (Na 2​ SO 4​ ), and concentrate. Purify by flash chromatography to yield the pure MOM ether.

Step 3: Halogen-Metal Exchange & Thiolation

⚠️ Safety Note: n-BuLi is pyrophoric. MeSSMe has a highly noxious odor. Use Schlenk techniques and bleach all glassware post-reaction.

  • Reaction: Dissolve the MOM-protected bromide in 30 mL of anhydrous THF under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (4.40 mL of a 2.5 M solution, 11 mmol). Stir at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Thiolation: Add MeSSMe (1.35 mL, 15 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench carefully with water (10 mL). Extract with EtOAc (3 × 20 mL). Dry and concentrate.

Step 4: Selective Sulfide Oxidation
  • Reaction: Dissolve the crude thioether in 20 mL of Methanol. Cool to 0 °C.

  • Addition: Dissolve NaIO 4​ (2.25 g, 10.5 mmol) in 5 mL of water and add this aqueous solution dropwise to the methanolic reaction mixture.

  • Incubation: Stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours. A white precipitate of NaIO 3​ will form.

  • Validation: TLC (DCM/MeOH 10:1). The sulfoxide is highly polar and will appear significantly lower on the plate than the starting sulfide.

  • Workup: Filter the mixture through a Celite pad to remove NaIO 3​ . Concentrate the filtrate to remove methanol, then extract the aqueous residue with DCM (3 × 15 mL). Dry and concentrate.

Step 5: Deprotection to Target Compound
  • Reaction: Dissolve the protected sulfoxide in 15 mL of THF/MeOH (1:1).

  • Addition: Add 10 mL of 3M aqueous HCl.

  • Incubation: Stir vigorously at room temperature for 12 hours.

  • Workup: Carefully neutralize the acid by adding saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~7.5). Extract with EtOAc (4 × 20 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the final residue via flash column chromatography (DCM/MeOH gradient 98:2 to 90:10) or recrystallization to yield pure 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Analytical Characterization

To validate the integrity of the final product, perform 1 H NMR (400 MHz, CDCl 3​ ):

  • Phenolic –OH: ~ δ 5.80 (s, 1H, exchanges with D 2​ O).

  • Aromatic Protons: Two singlets should be observed due to the para-relationship of the remaining aromatic protons (positions 3 and 6) at ~ δ 7.30 (s, 1H) and ~ δ 6.85 (s, 1H).

  • Methoxy Group (–OMe): ~ δ 3.88 (s, 3H).

  • Sulfinyl Methyl (–S(O)CH 3​ ): ~ δ 2.75 (s, 3H). Note: The sulfoxide methyl protons are typically shifted downfield compared to a standard thioether.

  • Aryl Methyl (–CH 3​ ): ~ δ 2.25 (s, 3H).

References

  • Benchchem. "5-Methanesulfinyl-2-methoxy-4-methylphenol (TOMSO).
  • AiFChem. "81732-00-5 | 5-Methanesulfinyl-2-methoxy-4-methylphenol.
  • Wikipedia Contributors. "TOMSO." Wikipedia, The Free Encyclopedia.[URL: https://en.wikipedia.org/wiki/TOMSO]
  • Wikipedia Contributors. "PiHKAL." Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/PiHKAL]
  • AiFChem. "83387-13-7 | 5-Bromo-2-methoxy-4-methylphenol.
  • ResearchGate. "A highly efficient approach to vanillin starting from 4-cresol." ResearchGate Publications. [URL: https://www.

Sources

Application

using 5-Methanesulfinyl-2-methoxy-4-methylphenol in high-throughput screening

Application Note & Protocols Topic: High-Throughput Screening for Modulators of the Nrf2-ARE Pathway Using 5-Methanesulfinyl-2-methoxy-4-methylphenol as a Reference Compound Audience: Researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: High-Throughput Screening for Modulators of the Nrf2-ARE Pathway Using 5-Methanesulfinyl-2-methoxy-4-methylphenol as a Reference Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. We detail a robust, cell-based reporter gene assay amenable to miniaturization and automation.[1][2] As a practical framework, we utilize the novel compound 5-Methanesulfinyl-2-methoxy-4-methylphenol, a structurally distinct phenol derivative with predicted antioxidant potential, as a reference activator. The protocols herein cover all critical stages of an HTS workflow, from initial assay development and optimization to primary screening, data analysis, and hit confirmation strategies designed to eliminate common artifacts.[3][4]

Introduction: The Nrf2-ARE Pathway and the Role of a Novel Tool Compound

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors or small molecule activators, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and drives the expression of a suite of cytoprotective enzymes and proteins, such as Heme Oxygenase-1 (HO-1).[5]

Given its central role in cellular protection, the Nrf2 pathway is a compelling therapeutic target for a range of diseases characterized by oxidative stress, including neurodegenerative disorders, chronic inflammation, and cancer. High-throughput screening remains a cornerstone of modern drug discovery for identifying novel chemical entities that can modulate such pathways.[6][7][8]

The compound 5-Methanesulfinyl-2-methoxy-4-methylphenol possesses key structural motifs—a phenolic hydroxyl group and a methanesulfinyl (sulfoxide) moiety—suggesting a potential to engage in redox-modulating activities and thereby activate the Nrf2 pathway.[9] In this guide, we will use it as a hypothetical positive control and reference compound to establish and validate a robust HTS assay.

Assay Principle: ARE-Driven Luciferase Reporter System

To quantify Nrf2 activation in a high-throughput format, a luciferase reporter gene assay is an ideal choice due to its exceptional sensitivity, wide dynamic range, and simple "add-and-read" format.[10][11] The core of this assay is a stable cell line engineered to express firefly luciferase under the control of a promoter containing multiple copies of the ARE sequence.

When a compound activates the Nrf2 pathway, the subsequent binding of Nrf2 to the ARE promoter drives the transcription and translation of the luciferase enzyme. The amount of active luciferase is then quantified by adding a reagent containing its substrate, D-luciferin, which generates a stable luminescent signal directly proportional to the level of Nrf2 activation.[12]

Nrf2_Pathway cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Inhibition Released Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ARE ARE Promoter Nrf2_n->ARE Binding & Activation Luciferase Luciferase Gene ARE->Luciferase Transcription Transcription & Translation Luciferase->Transcription Luminescence Luminescent Signal Transcription->Luminescence Quantification Compound 5-Methanesulfinyl-2-methoxy- 4-methylphenol (Activator) Compound->Keap1 Inactivation ROS Oxidative Stress ROS->Keap1 Inactivation HTS_Workflow AssayDev 1. Assay Development & Validation (Z' > 0.5) PilotScreen 2. Pilot Screen (~2,000 Compounds) AssayDev->PilotScreen PrimaryHTS 3. Primary HTS (Full Library) PilotScreen->PrimaryHTS DataAnalysis 4. Data Analysis (Normalization, Hit Selection) PrimaryHTS->DataAnalysis HitConfirmation 5. Hit Confirmation (Re-test from fresh stock) DataAnalysis->HitConfirmation DoseResponse 6. Dose-Response (EC50 Determination) HitConfirmation->DoseResponse CounterScreens 7. Counter-Screens (Cytotoxicity, Luciferase Inhibition) DoseResponse->CounterScreens SAR 8. Hit-to-Lead & SAR CounterScreens->SAR

Sources

Method

Application Note: Analytical Methods for the Detection of 5-Methanesulfinyl-2-methoxy-4-methylphenol via UHPLC-MS/MS

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Document Type: Method Development Guide & Standard Operating Protocol (SOP) Introduction & Analytical Context 5-Methanesulfiny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Document Type: Method Development Guide & Standard Operating Protocol (SOP)

Introduction & Analytical Context

5-Methanesulfinyl-2-methoxy-4-methylphenol (CAS: 81732-00-5) is a highly specific aromatic compound characterized by a phenolic hydroxyl group, a methoxy group, and a polar methanesulfinyl (sulfoxide) moiety[1]. In neuropharmacological research, this compound is primarily encountered as a synthetic precursor or a putative phase-I biological metabolite of the substituted amphetamine TOMSO (2-methoxy-4-methyl-5-methylsulfinylamphetamine), a compound first synthesized and described by Alexander Shulgin in PiHKAL[2][3].

The Analytical Challenge

Detecting this analyte in complex biological or environmental matrices presents unique chromatographic and mass spectrometric challenges:

  • Thermal Instability: The sulfoxide ( S=O ) group is notoriously thermally labile. When subjected to the high temperatures of a Gas Chromatography (GC) injection port (typically >250°C), sulfoxides frequently undergo thermal elimination or Pummerer-type rearrangements.

  • Dual Ionization Potential: The molecule possesses both a weakly acidic phenol group and a highly polar, proton-accepting sulfoxide group, requiring careful optimization of the mobile phase pH to maximize ionization efficiency.

To circumvent thermal degradation and achieve sub-nanogram sensitivity, Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive gold standard for this analyte[4][5].

Scientific Rationale & Causality in Method Design

As a self-validating analytical system, every parameter in this protocol is engineered to ensure high specificity and quantitative rigor.

  • Ionization Mode (ESI+ vs. ESI-): While phenols typically ionize well in negative Electrospray Ionization (ESI-) to form phenoxide anions, the sulfoxide group in this specific molecule acts as a strong localized dipole with a high proton affinity. By utilizing an acidic mobile phase (0.1% Formic Acid), the sulfoxide oxygen is readily protonated, yielding a highly stable [M+H]+ precursor ion at m/z 201.06. This approach yields a 5- to 10-fold increase in signal-to-noise ratio compared to negative mode ionization[6].

  • Stationary Phase Selection (Biphenyl vs. C18): A Biphenyl UHPLC column is selected over a traditional C18 phase. The biphenyl phase provides strong π−π and dipole-dipole interactions. Because 5-Methanesulfinyl-2-methoxy-4-methylphenol is a heavily substituted aromatic ring, the biphenyl column offers superior retention and isomeric resolution, preventing co-elution with endogenous matrix lipids.

  • Collision-Induced Dissociation (CID) Logic: Sulfoxide-containing compounds exhibit a highly predictable fragmentation pathway in tandem MS. The primary cleavage is the neutral loss of methanesulfenic acid ( CH4​SO , 64 Da), which is highly favored due to the lability of the C-S bond under CID[5][7].

Analytical Workflow & Fragmentation Logic

The following diagram illustrates the logical progression of the sample through the LC-MS/MS system, highlighting the specific mass transitions used for quantitation and qualification.

G SamplePrep 1. Sample Preparation Solid-Phase Extraction (HLB) Chromatography 2. UHPLC Separation Biphenyl Column (Pi-Pi Interactions) SamplePrep->Chromatography Reconstituted Eluate Ionization 3. ESI+ Ionization Precursor: [M+H]+ m/z 201.06 Chromatography->Ionization Gradient Elution (0.1% FA / ACN) Fragmentation 4. CID Fragmentation (Argon Collision Gas) Ionization->Fragmentation Q1 Selection QuantIon Quantifier Ion m/z 137.06 Neutral Loss: -CH4SO (64 Da) Fragmentation->QuantIon CE: 15 eV QualIon Qualifier Ion m/z 122.04 Neutral Loss: -CH3 (15 Da) Fragmentation->QualIon CE: 25 eV

Caption: Workflow and CID fragmentation pathway for the LC-MS/MS detection of 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Step-by-Step Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

To ensure a self-validating extraction that minimizes matrix effects (ion suppression/enhancement), a polymeric mixed-mode sorbent (e.g., Oasis HLB, 30 mg/1 mL) is utilized.

  • Conditioning: Pass 1.0 mL of Methanol (LC-MS grade) through the SPE cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Spike the biological sample (e.g., 500 µL plasma/urine) with an appropriate deuterated internal standard (IS). Dilute with 500 µL of 0.1% Formic Acid in water. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to remove polar endogenous salts and proteins.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (do not exceed 40°C to protect the sulfoxide). Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

UHPLC Chromatographic Conditions
  • Column: Biphenyl UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40955Initial
1.000.40955Linear
5.000.404060Linear
6.000.40595Linear
7.500.40595Hold
7.600.40955Linear
10.000.40955Re-equilibrate
Mass Spectrometry (Triple Quadrupole) Parameters
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (at 3.0 x 10⁻³ mbar).

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
5-Methanesulfinyl-2-methoxy-4-methylphenol 201.06137.065015Quantifier
5-Methanesulfinyl-2-methoxy-4-methylphenol 201.06122.045025Qualifier

System Suitability and Self-Validation

To guarantee the trustworthiness of the generated data, the analytical run must adhere to a strict self-validating sequence:

  • System Suitability Test (SST): Inject a neat standard at the Lower Limit of Quantification (LLOQ) prior to the run. The signal-to-noise (S/N) ratio for the quantifier transition must be 10:1.

  • Blank Integrity: Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. Carryover must be 20% of the LLOQ peak area.

  • Ion Ratio Monitoring: The ratio of the Quantifier (m/z 137.06) to the Qualifier (m/z 122.04) must remain within ± 20% of the ratio established by the calibration curve. A deviation indicates co-eluting matrix interference.

References

  • Shulgin, A., & Shulgin, A. (1991). "PiHKAL: A Chemical Love Story - #173 TOMSO." Erowid Online Books. Available at:[Link]

  • Liu, R. et al. (2021). "Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites." Environmental Science & Technology Letters, 8(3), 256-262. Available at:[Link]

  • Wang, L. et al. (2022). "Developing a Targeted Quantitative Strategy for Sulfoxide-Containing MS-Cleavable Cross-Linked Peptides." Analytical Chemistry, 94(9), 3844-3852. Available at:[Link]

Sources

Application

HPLC-UV method for quantification of 5-Methanesulfinyl-2-methoxy-4-methylphenol

Analytical Control of 5-Methanesulfinyl-2-methoxy-4-methylphenol: A Mechanistic HPLC-UV Application Note Executive Summary 5-Methanesulfinyl-2-methoxy-4-methylphenol (also known as TOMSO, CAS No. 81732-00-5) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Control of 5-Methanesulfinyl-2-methoxy-4-methylphenol: A Mechanistic HPLC-UV Application Note

Executive Summary

5-Methanesulfinyl-2-methoxy-4-methylphenol (also known as TOMSO, CAS No. 81732-00-5) is a highly specific research chemical frequently utilized in neuropharmacology studies and encountered as a synthetic intermediate or degradation impurity[1]. Accurate quantification of this compound requires navigating its dual-polarity nature: a hydrophobic substituted aromatic ring paired with a polar, neutral sulfinyl group and an ionizable phenolic hydroxyl.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. Rather than relying on empirical guesswork, this protocol is built on fundamental physicochemical principles to ensure high reproducibility, peak symmetry, and baseline stability.

Physicochemical Profiling & Method Rationale

To develop a reliable chromatographic method, analytical choices must be dictated by the molecular structure of the analyte.

2.1. The Phenolic Hydroxyl: Mitigating Ionization and Tailing Substituted phenols typically exhibit a pKa between 9.0 and 10.5. If the mobile phase pH is not strictly controlled, the dynamic equilibrium between the protonated (neutral) and deprotonated (anionic) states of the phenol leads to severe peak broadening, split peaks, and inconsistent retention times. Adjusting the mobile phase pH to be at least 2 units below the pKa of the analyte ensures the phenolic hydroxyl remains entirely in its neutral, protonated form[2]. This technique, known as ion suppression, significantly lengthens retention on non-polar stationary phases and eliminates secondary interactions with residual silanols on the silica matrix, thereby improving peak shape[3]. We utilize 0.1% Formic Acid (pH ~2.7) to achieve complete ion suppression.

2.2. The Sulfinyl Moiety: Managing Polarity and UV Absorbance The methanesulfinyl (-S=O) group introduces significant localized polarity. To prevent the analyte from eluting in the void volume, an end-capped C18 column is selected to maximize hydrophobic interactions with the methyl and methoxy substituents. Furthermore, sulfoxide-containing compounds and aromatic rings exhibit robust UV absorbance[4]. While the primary absorption band is near 214 nm, monitoring at 280 nm captures the secondary aromatic transition. This provides high specificity and avoids the baseline drift commonly caused by organic modifiers at lower wavelengths. Accurate measurement and control of the mobile-phase pH in these aqueous-organic mixtures is critical for reproducible retention[5].

OptimizationLogic Start Target Analyte: 5-Methanesulfinyl-2-methoxy-4-methylphenol Split1 Key Functional Groups Start->Split1 Phenol Phenolic -OH (pKa ~9.5) Split1->Phenol Sulfinyl Sulfinyl -S=O (Polar, Neutral) Split1->Sulfinyl pH_Opt Mobile Phase pH Optimization Phenol->pH_Opt Col_Opt Column Selection Sulfinyl->Col_Opt pH_Low pH 2.7 (Acidic) Analyte is Neutral pH_Opt->pH_Low Ideal pH_High pH > 8.0 (Basic) Analyte Ionizes (Tailing) pH_Opt->pH_High Avoid pH_Low->Col_Opt Col_C18 End-capped C18 (Prevents Silanol Interactions) Col_Opt->Col_C18

Fig 1. Decision tree for mobile phase pH and column selection based on analyte properties.

Experimental Protocols

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh-density end-capping prevents phenolic tailing.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterpH ~2.7 ensures complete ion suppression of the phenol[2].
Mobile Phase B 100% Acetonitrile (HPLC-grade)Aprotic modifier provides sharp elution profiles.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CStabilizes retention times and reduces system backpressure.
Injection Vol 10 µLPrevents column overloading and band broadening.
Detection UV at 280 nmMaximizes specificity for the aromatic sulfinyl system[4].

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Isocratic hold (Focusing)
2.0 90 10 Isocratic hold
10.0 40 60 Linear gradient (Elution)
12.0 10 90 Column wash
14.0 10 90 Column wash
14.1 90 10 Return to initial conditions

| 18.0 | 90 | 10 | Re-equilibration |

Step-by-Step Methodology

Step 1: Diluent Preparation Mix HPLC-grade Methanol and HPLC-grade Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes. Note: Methanol is chosen over Acetonitrile in the diluent to enhance the solubility of the polar sulfinyl group during initial extraction.

Step 2: Standard Preparation (Self-Validating System)

  • Accurately weigh 10.0 mg of 5-Methanesulfinyl-2-methoxy-4-methylphenol reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to volume with Diluent to yield a Stock Solution (100 µg/mL) .

  • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume to yield the Working Standard (10 µg/mL) .

Step 3: Sample Preparation

  • Weigh an appropriate amount of the sample equivalent to ~1.0 mg of the target analyte into a 100 mL volumetric flask.

  • Add 50 mL of Diluent, vortex for 2 minutes, and sonicate for 10 minutes.

  • Dilute to volume with Diluent.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Step 4: Self-Validating Injection Sequence To ensure the integrity of the data, the system must validate itself before any sample is analyzed. Execute the following sequence:

  • Blank (Diluent) : 2 injections (Verify no baseline interference at the expected retention time).

  • System Suitability Standard (10 µg/mL) : 6 consecutive injections (Calculate parameters as per Table 2).

  • Samples : Inject in duplicate.

  • Bracketing Standard : 1 injection every 10 samples (Verify drift is ≤ 2.0%).

AnalyticalWorkflow A Standard/Sample Weighing B Dissolution in Diluent (MeOH:H2O) A->B C Sonication & Vortexing B->C D Filtration (0.22 µm PTFE) C->D E HPLC-UV Analysis D->E

Fig 2. Step-by-step sample preparation and HPLC analysis workflow.

System Suitability & Validation Data

A rigorous analytical method must demonstrate statistical reliability. The following tables summarize the expected quantitative data for the quantification of 5-Methanesulfinyl-2-methoxy-4-methylphenol using this protocol.

Table 2: System Suitability Testing (SST) Specifications (Derived from 6 consecutive injections of the 10 µg/mL Working Standard)

ParameterExpected ValueAcceptance Criteria
Retention Time (RT) ~ 7.8 min± 2.0%
Peak Area % RSD 0.6%≤ 2.0%
Tailing Factor (USP) 1.05≤ 1.5
Theoretical Plates (N) > 45,000≥ 10,000

Table 3: Method Validation Summary

Validation MetricResult / Range
Linearity Range 0.5 µg/mL to 50 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Accuracy (Recovery) 98.5% – 101.2% across 3 concentration levels
Method Precision (Repeatability) 1.1% RSD (n=6 sample preparations)

Conclusion

By strategically manipulating the mobile phase pH to suppress the ionization of the phenolic hydroxyl group and utilizing an end-capped C18 stationary phase, this HPLC-UV method effectively resolves the chromatographic challenges inherent to 5-Methanesulfinyl-2-methoxy-4-methylphenol. The integration of a self-validating injection sequence ensures that the method remains robust, reproducible, and highly suitable for routine quantification in drug development and neuropharmacological research settings.

References

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PubMed. (2007). Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography. Retrieved from:[Link]

  • ACS Publications. (2000). Retention of Ionizable Compounds on HPLC. 4. Mobile-Phase pH Measurement in Methanol/Water. Analytical Chemistry. Retrieved from:[Link]

Sources

Method

Probing Enzyme Inhibition: A Guide to Studying 2-Methoxy-4-methylphenol's Interaction with Cyclooxygenase-2

A Note on the Target Compound: Initial searches for "5-Methanesulfinyl-2-methoxy-4-methylphenol" did not yield specific studies or established protocols regarding its enzyme inhibitory activity. To provide a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: Initial searches for "5-Methanesulfinyl-2-methoxy-4-methylphenol" did not yield specific studies or established protocols regarding its enzyme inhibitory activity. To provide a comprehensive and scientifically grounded guide, this document will focus on a structurally related and well-researched compound: 2-methoxy-4-methylphenol , also known as creosol. This methoxyphenol serves as an excellent model for illustrating the principles and methodologies of enzyme inhibition studies, particularly in the context of inflammatory pathways.

Introduction: The Significance of Phenolic Compounds in Enzyme Inhibition

Phenolic compounds are a large and diverse group of molecules found ubiquitously in nature, many of which possess significant biological activities. Their potential to modulate the activity of enzymes has made them a focal point in drug discovery and development.[1] One of the most critical enzyme targets for anti-inflammatory drug development is cyclooxygenase (COX), which exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[1] Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with a reduced side-effect profile.[1] 2-Methoxy-4-methylphenol (creosol) has been identified as one such phenolic compound with inhibitory effects on COX-2, making it a valuable subject for a detailed examination of its enzyme-inhibiting properties.

Mechanism of Action: How 2-Methoxy-4-methylphenol Inhibits COX-2

The anti-inflammatory effects of 2-methoxy-4-methylphenol and related phenolic compounds are primarily attributed to their ability to suppress the expression of the COX-2 enzyme. This is achieved through the modulation of key signaling pathways involved in the inflammatory response. Studies have shown that these compounds can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical transcription factors for the expression of pro-inflammatory genes, including COX-2.

By interfering with these signaling cascades, 2-methoxy-4-methylphenol effectively reduces the cellular levels of COX-2, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene Promotes NFkB->COX2_Gene Promotes Creosol 2-Methoxy-4-methylphenol Creosol->MAPK Inhibits Creosol->NFkB Inhibits COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Leads to Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Catalyzes

Caption: Signaling pathway of COX-2 inhibition by 2-Methoxy-4-methylphenol.

Quantitative Data on COX-2 Inhibition

While studies have demonstrated the inhibitory effect of 2-methoxy-4-methylphenol on COX-2 expression, a specific half-maximal inhibitory concentration (IC50) value is not consistently reported in the public domain. The inhibitory activity of related cresol isomers has been quantified, but these are distinct molecules. The table below summarizes the available information on the COX inhibitory activity of 2-methoxy-4-methylphenol.

CompoundTarget EnzymeObserved EffectIC50 Value
2-Methoxy-4-methylphenol (Creosol)COX-2Inhibition of LPS-induced COX-2 gene expression.Not explicitly reported

Experimental Protocols

The following is a detailed protocol for an in vitro cyclooxygenase-2 inhibition assay, suitable for assessing the inhibitory potential of phenolic compounds like 2-methoxy-4-methylphenol. This protocol is based on commercially available colorimetric COX inhibitor screening kits.

Protocol: In Vitro Colorimetric COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, and the inhibition of this color change is directly proportional to the inhibition of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • 2-Methoxy-4-methylphenol (test inhibitor)

  • Known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD)

Reagent Preparation:

  • Assay Buffer: Prepare according to the manufacturer's instructions or use a standard 0.1 M Tris-HCl buffer, pH 8.0.

  • Heme: Dilute with Assay Buffer to the final working concentration as specified by the enzyme manufacturer.

  • COX-2 Enzyme: Thaw on ice and dilute with Assay Buffer to the desired concentration. Keep on ice.

  • Arachidonic Acid: Prepare a stock solution in ethanol and dilute to the final working concentration in Assay Buffer immediately before use.

  • 2-Methoxy-4-methylphenol Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.

  • Working Inhibitor Solutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on the enzyme.

  • Positive Control (Celecoxib): Prepare a stock solution and working dilutions in the same manner as the test inhibitor.

Assay Procedure:

  • Plate Setup: To a 96-well plate, add the following to the appropriate wells:

    • 100% Initial Activity (Control) Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the diluted COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of the diluted COX-2 enzyme, and 10 µL of each working inhibitor solution (2-methoxy-4-methylphenol or Celecoxib).

    • Background Wells: 160 µL Assay Buffer and 10 µL Heme (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of the colorimetric substrate to all wells.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the diluted arachidonic acid solution to all wells.

  • Measurement: Immediately begin reading the absorbance at the appropriate wavelength in a microplate reader. Take kinetic readings every minute for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for background: Subtract the rate of the background wells from the rates of all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Buffer, Substrates, Inhibitor) Plate_Setup Plate Setup (Control, Inhibitor, Background wells) Reagents->Plate_Setup Preincubation Pre-incubate with Inhibitor Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Arachidonic Acid Preincubation->Reaction_Start Measurement Kinetic Absorbance Reading Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Trustworthiness and Self-Validation

The described protocol incorporates several key elements to ensure the trustworthiness and self-validation of the experimental results:

  • Positive Control: The inclusion of a known, potent COX-2 inhibitor like Celecoxib validates that the assay is performing as expected and provides a benchmark for comparing the potency of the test compound.

  • Negative Control (Vehicle Control): Wells containing the solvent (DMSO) at the same concentration as in the inhibitor wells are crucial to account for any effects of the solvent on enzyme activity.

  • Background Correction: Measuring the absorbance in wells without the enzyme allows for the subtraction of any non-enzymatic color change, ensuring that the measured activity is solely due to the COX-2 enzyme.

  • Dose-Response Curve: Testing a range of inhibitor concentrations is essential for accurately determining the IC50 value and understanding the potency of the inhibitor.

  • Replicates: Performing each condition in triplicate or quadruplicate minimizes the impact of random errors and provides statistical power to the results.

By adhering to these principles, researchers can have high confidence in the data generated from this enzyme inhibition assay.

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275.
  • Jeng, J. H., et al. (2005). Inhibition of cyclooxygenase activity, platelet aggregation and thromboxane B2 production by two environmental toxicants: m- and o-cresol. Toxicology, 208(2), 225-233.
  • Kim, J. J., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 161-169.
  • Murakami, Y., et al. (2014). Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells. In Vivo, 28(5), 719-725.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

Sources

Application

Application Note: A Multi-tiered Approach for Evaluating the Antioxidant Properties of 5-Methanesulfinyl-2-methoxy-4-methylphenol

Abstract This application note provides a comprehensive experimental framework for characterizing the antioxidant potential of 5-Methanesulfinyl-2-methoxy-4-methylphenol. Oxidative stress, an imbalance between the produc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive experimental framework for characterizing the antioxidant potential of 5-Methanesulfinyl-2-methoxy-4-methylphenol. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][2] Phenolic compounds are a well-established class of antioxidants, primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[3][4] The subject of this guide, 5-Methanesulfinyl-2-methoxy-4-methylphenol, possesses a phenolic hydroxyl group, suggesting it may exhibit significant antioxidant activity. We present a multi-tiered analytical strategy, progressing from fundamental chemical reactivity assays to more biologically relevant cell-based models and mechanistic investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel antioxidant compounds.

Introduction: The Rationale for Antioxidant Profiling

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism.[2] However, their overproduction can lead to oxidative damage to vital biomolecules such as lipids, proteins, and DNA.[5] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing the propagation of oxidative chain reactions.[6] The efficacy of a potential antioxidant is not monolithic; it depends on various factors including its radical scavenging mechanism, bioavailability, and interaction with cellular antioxidant defense systems.[3]

The chemical structure of 5-Methanesulfinyl-2-methoxy-4-methylphenol, featuring a phenolic ring, is a strong indicator of potential antioxidant capacity. Phenolic compounds can act as antioxidants through several mechanisms, most notably by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to a free radical, which stabilizes the radical and terminates the oxidative cascade.[4][7] This guide outlines a logical workflow to not only confirm this activity but also to elucidate its potency and potential mechanisms of action in a biological context.

Experimental Strategy: A Tiered Approach

A robust evaluation of an antioxidant requires a combination of assays that probe different aspects of its activity. We propose a three-tiered workflow that moves from high-throughput chemical screening to in-depth cellular and mechanistic analysis.

G cluster_0 Tier 1: In Chemico Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Mechanistic Insight T1_DPPH DPPH Assay (Radical Scavenging) T1_ABTS ABTS Assay (Radical Scavenging) T1_ORAC ORAC Assay (Peroxyl Radical Scavenging) T2_CAA Cellular Antioxidant Activity (CAA) (Intracellular ROS Quenching) T1_ORAC->T2_CAA T3_LIPID Lipid Peroxidation Assay (TBARS/MDA) T2_CAA->T3_LIPID T3_ENZYME Endogenous Enzyme Activity (SOD & Catalase) T3_NRF2 Nrf2-ARE Pathway Activation (Western Blot/qPCR) caption Figure 1. Multi-tiered workflow for antioxidant evaluation.

A multi-tiered workflow for antioxidant evaluation.

Tier 1: In Chemico Radical Scavenging Assays

These assays provide a rapid assessment of the compound's intrinsic ability to neutralize synthetic radicals. They are excellent for initial screening and for comparing relative potency against known standards.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and is measured spectrophotometrically.[8] This assay is simple, rapid, and sensitive.[8]

  • Protocol:

    • Prepare a stock solution of 5-Methanesulfinyl-2-methoxy-4-methylphenol in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions of the test compound. Ascorbic acid or Trolox should be used as a positive control.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add 100 µL of each compound dilution (and controls) to triplicate wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of DPPH solution without sample).

    • Plot % Inhibition versus compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: ABTS is oxidized by potassium persulfate to form the blue/green ABTS•+ radical cation. Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form. The reduction in absorbance, measured spectrophotometrically, is proportional to the antioxidant's activity.[9] This assay is applicable to both hydrophilic and lipophilic compounds.[9]

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compound and a Trolox standard.

    • In a 96-well plate, add 20 µL of each dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Plot a calibration curve for the Trolox standard.

    • Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10] The antioxidant's presence preserves the fluorescent signal over time. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[9]

  • Protocol:

    • Prepare serial dilutions of the test compound and a Trolox standard in a 96-well black plate.

    • Add a fluorescein working solution to all wells and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding an AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC = AUC_sample - AUC_blank.

    • Plot a Trolox standard curve (Net AUC vs. concentration).

    • Determine the ORAC value of the test compound in µmol of Trolox Equivalents (TE) per gram or mole.

Assay Radical Source Principle Endpoint Hypothetical Result (vs. Trolox)
DPPH DPPH• (Stable Radical)H-Atom/Electron DonationColorimetric (↓ 517 nm)IC50: 25 µM (Trolox: 40 µM)
ABTS ABTS•+ (Radical Cation)H-Atom/Electron DonationColorimetric (↓ 734 nm)1.8 TEAC (Trolox: 1.0 TEAC)
ORAC Peroxyl Radical (AAPH)H-Atom DonationFluorometric (Fluorescein)2.5 µmol TE/µmol

Tier 2: In Vitro Cell-Based Validation

Cell-based assays are crucial as they account for factors like cell uptake, distribution, and metabolism, providing a more biologically relevant measure of antioxidant efficacy.[11]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay uses the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[8] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of intracellular ROS (induced by AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11] An effective antioxidant will enter the cell and quench the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[12]

  • Protocol:

    • Seed a suitable cell line (e.g., HepG2 human liver cells) in a 96-well black, clear-bottom plate and culture until confluent.[13]

    • Remove the culture medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat the cells with various concentrations of the test compound and a standard antioxidant (e.g., Quercetin) along with the DCFH-DA probe solution for 1 hour at 37°C.[13][14]

    • Wash the cells three times with DPBS to remove the extracellular compound and probe.[11][14]

    • Add the AAPH free radical initiator solution to induce oxidative stress.[13]

    • Immediately place the plate in a fluorescence reader (37°C) and record fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 60 minutes.[13][14]

  • Data Analysis:

    • Calculate the AUC for each concentration.

    • Calculate CAA units: CAA Unit = 100 - (∫SA / ∫CA) * 100 (where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve).

    • Determine the EC50 value, the concentration required to provide 50% of the maximum CAA.

Parameter Description Hypothetical Result
Cell Line Human Hepatoma (HepG2)N/A
ROS Inducer AAPHN/A
Endpoint Inhibition of DCF FluorescenceEC50: 15 µM
CAA Value Cellular Antioxidant Activity35 µmol QE/100 µmol

Tier 3: Mechanistic Assays

These assays help to elucidate the specific mechanisms by which the compound protects cells from oxidative damage.

Inhibition of Lipid Peroxidation (TBARS Assay)
  • Principle: Lipid peroxidation is a key indicator of oxidative damage to cell membranes.[15] The process generates byproducts, most notably malondialdehyde (MDA).[16][17] The Thiobarbituric Acid Reactive Substances (TBARS) assay measures MDA levels. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be quantified colorimetrically at ~532 nm.[5][16] A reduction in MDA formation in the presence of the test compound indicates protection against lipid peroxidation.

  • Protocol:

    • Culture cells (e.g., HepG2) and treat them with the test compound for a set period (e.g., 24 hours).

    • Induce oxidative stress using an agent like H₂O₂ or FeSO₄/ascorbate.

    • Lyse the cells and collect the supernatant.

    • Add TBA reagent to the cell lysate and MDA standards.

    • Incubate the mixture at 95°C for 60 minutes.[17]

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Create an MDA standard curve.

    • Calculate the MDA concentration in the samples.

    • Determine the percentage inhibition of lipid peroxidation by the test compound compared to the stressed, untreated control.

Modulation of Endogenous Antioxidant Enzymes
  • Principle: Cells possess endogenous antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), as a primary defense against ROS.[18] SOD catalyzes the dismutation of the superoxide anion into oxygen and hydrogen peroxide.[19] CAT then catalyzes the decomposition of hydrogen peroxide into water and oxygen.[19] An effective antioxidant may not only scavenge radicals directly but also boost these intrinsic defense systems.

  • Protocol:

    • Treat cells with the test compound for 24-48 hours.

    • Prepare cell lysates and determine the total protein concentration for normalization.

    • SOD Activity: Use a commercial kit based on the inhibition of a colorimetric reaction (e.g., WST-8 method, which measures the quenching of a formazan dye).[18] Measure absorbance changes according to the kit's protocol.

    • CAT Activity: Use a commercial kit that measures the decomposition of H₂O₂. This can be monitored directly by the decrease in absorbance at 240 nm or through a coupled colorimetric/fluorometric assay.[19]

  • Data Analysis:

    • Calculate enzyme activity (U/mg protein) based on the standard curves and formulas provided in the commercial assay kits.

    • Compare the activity in treated cells to untreated controls to determine if the compound upregulates these protective enzymes.

Nrf2-ARE Pathway Activation
  • Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[20][21] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1 and targeted for degradation. Under oxidative stress or in the presence of certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes (e.g., SOD, Catalase, HO-1), upregulating their expression.[1] Investigating Nrf2 activation provides insight into the compound's ability to induce a broad and lasting cellular antioxidant response.

  • Protocol (Western Blot for Nrf2 Translocation):

    • Treat cells with the test compound for various time points (e.g., 0, 1, 2, 4, 6 hours).

    • Perform subcellular fractionation to separate the nuclear and cytosolic proteins.

    • Run protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Nrf2.

    • Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytosolic marker (e.g., GAPDH) to confirm fraction purity and for loading controls.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation and translocation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasomal Degradation Nrf2->Proteasome Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Test_Compound 5-Methanesulfinyl-2-methoxy -4-methylphenol Test_Compound->Keap1 Inactivates Maf sMaf Nrf2_n->Maf Dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Antioxidant Genes (e.g., SOD, CAT, HO-1) ARE->Genes Activates Transcription caption Figure 2. Proposed activation of the Nrf2-ARE pathway.

Proposed activation of the Nrf2-ARE pathway by the test compound.

Conclusion

The comprehensive, multi-tiered approach detailed in this application note provides a robust framework for thoroughly characterizing the antioxidant properties of 5-Methanesulfinyl-2-methoxy-4-methylphenol. By systematically progressing from basic chemical reactivity to complex cellular responses, researchers can build a complete profile of the compound's potential. This includes quantifying its radical scavenging potency, confirming its activity in a live-cell environment, and elucidating its mechanisms of action, such as the inhibition of lipid peroxidation and the potential upregulation of endogenous defense pathways like Nrf2. The resulting data will be critical for determining the compound's viability for further development in therapeutic or preventative applications targeting oxidative stress-related diseases.

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  • Joseph-Nathan, P., et al. (2003). The first synthesis of (–)-4-(1,5-dimethylhex-4-enyl)-2-methylphenol. ARKIVOC, 2003(5), 104-110. [Link]

  • Nafiah, et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Al-Malaika, S., & Goodwin, C. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability, 67(1), 113-122. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 5-Methanesulfinyl-2-methoxy-4-methylphenol during experiments

Technical Support Center: Stabilizing 5-Methanesulfinyl-2-methoxy-4-methylphenol Welcome to the technical support guide for 5-Methanesulfinyl-2-methoxy-4-methylphenol. This document is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 5-Methanesulfinyl-2-methoxy-4-methylphenol

Welcome to the technical support guide for 5-Methanesulfinyl-2-methoxy-4-methylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during experimental use. By understanding its chemical vulnerabilities, you can implement effective strategies to ensure the integrity of your results.

Section 1: Understanding the Instability of 5-Methanesulfinyl-2-methoxy-4-methylphenol

The stability of any compound is dictated by its functional groups. In 5-Methanesulfinyl-2-methoxy-4-methylphenol, two key areas are susceptible to degradation: the phenolic hydroxyl group and the sulfoxide group .

Frequently Asked Questions (FAQs): Core Chemistry

Q1: What parts of the 5-Methanesulfinyl-2-methoxy-4-methylphenol molecule are most susceptible to degradation?

A1: The primary sites of instability are the phenolic hydroxyl (-OH) group and the methanesulfinyl (a sulfoxide) group. The phenol group is highly susceptible to oxidation, which can be accelerated by factors like high pH, light exposure, and the presence of trace metal ions.[1][2] This oxidation often leads to the formation of colored quinone-type byproducts, which can cause solutions to turn yellow or brown.[1][3] The sulfoxide group is redox-active, meaning it can be either oxidized to a sulfone (-SO₂CH₃) or reduced to a sulfide (-SCH₃).[4][5]

Caption: Primary degradation pathways for the target compound.

Section 2: Proactive Stabilization Strategies

To maintain the integrity of 5-Methanesulfinyl-2-methoxy-4-methylphenol, proactive measures should be taken to control the experimental environment.

Frequently Asked Questions (FAQs): Prevention and Handling

Q3: How do environmental factors like pH, light, and temperature affect stability?

A3: These factors are critical.

  • pH: Phenolic compounds are significantly more susceptible to oxidation at higher (alkaline) pH. [6][7]In a basic environment, the phenolic proton is removed, forming a phenoxide ion which is more easily oxidized. Working at a neutral or slightly acidic pH is generally recommended.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate free-radical oxidation pathways. [8]* Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. [8][9]Therefore, solutions should be kept cool when not in use.

FactorCondition for Higher StabilityCondition for Lower StabilityRationale
pH Neutral to Slightly Acidic (pH < 7)Alkaline (pH > 7)The phenoxide ion formed at high pH is more susceptible to oxidation. [7]
Light Dark (e.g., Amber Vials)Ambient/UV LightLight provides energy for photo-oxidative degradation. [8]
Atmosphere Inert (Nitrogen/Argon)Air (Oxygen)Oxygen is a primary oxidizing agent for phenols. [1][2]
Temperature Low (e.g., 2-8°C)Elevated (e.g., > 25°C)Higher temperatures accelerate the rate of chemical degradation. [9]

Q4: What is the single most effective step I can take to prevent degradation in solution?

A4: The most crucial step is to rigorously exclude oxygen . [1][10][11]This is best achieved by working under an inert atmosphere (e.g., nitrogen or argon). This involves using deoxygenated solvents and specialized glassware like Schlenk flasks or working inside a glovebox. [11][12][13] Q5: Can I add anything to my solution to improve stability?

A5: Yes, the use of antioxidants or chelating agents can be very effective.

  • Antioxidants: A sacrificial antioxidant like Butylated Hydroxytoluene (BHT) can be added in small amounts (e.g., 0.01-0.1%). BHT is more readily oxidized than the phenol group of your compound, thereby protecting it. [14][15][16]* Chelating Agents: Trace metal ions (like Fe³⁺ or Cu²⁺) can catalyze phenol oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester these metals and inhibit this catalytic cycle. [8]

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution of 5-Methanesulfinyl-2-methoxy-4-methylphenol with enhanced stability.

Materials:

  • 5-Methanesulfinyl-2-methoxy-4-methylphenol (solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Inert gas source (Nitrogen or Argon) with tubing

  • Schlenk flask or serum vial with a rubber septum

  • Gas-tight syringes and needles

  • Optional: BHT, EDTA

Procedure:

  • Dry Glassware: Ensure all glassware is thoroughly dried by oven-heating (e.g., 125°C overnight) and cooling under a stream of inert gas to remove adsorbed moisture. [10][13]2. Deoxygenate Solvent: Sparge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. This can be done by bubbling the gas through the solvent via a long needle or cannula.

  • Establish Inert Atmosphere: Place the accurately weighed solid compound into the Schlenk flask. Seal the flask with a septum and purge with inert gas for 5-10 minutes. This is typically done by cycling between vacuum and inert gas fill three times if using a Schlenk line. [11][12]4. Add Solvent: Using a gas-tight syringe, transfer the deoxygenated solvent into the flask containing the solid compound.

  • Add Stabilizers (Optional): If using, add a small aliquot of a concentrated stock solution of BHT or EDTA to reach the desired final concentration.

  • Dissolve and Store: Gently swirl or stir the flask until the compound is fully dissolved. For storage, maintain a positive pressure of inert gas in the headspace, wrap the vial in aluminum foil to protect from light, and store at 2-8°C.

Section 3: Troubleshooting Guide

Even with precautions, signs of degradation may appear. This section addresses common problems and their solutions.

ObservationProbable Cause(s)Recommended Action(s)
Solution turns yellow or brown Oxidation of the phenol group to form colored quinones. [1][3]1. Immediately protect the solution from light and purge with inert gas. 2. Prepare a fresh solution using deoxygenated solvents and an inert atmosphere. 3. Consider adding an antioxidant like BHT to newly prepared solutions.
Precipitate forms in solution Formation of insoluble polymeric byproducts from degradation; poor solubility.1. Confirm solubility at the working concentration. 2. Filter the solution through a 0.22 µm syringe filter. 3. If degradation is suspected, discard and prepare a fresh, stabilized solution. [8]
Loss of biological activity or inconsistent results The concentration of the active parent compound has decreased due to degradation.1. Prepare fresh solutions for each experiment from solid material. 2. Quantify the compound concentration via HPLC-UV immediately before use. 3. Implement all proactive stabilization strategies (inert atmosphere, light protection, low temperature). [8]
Appearance of new peaks in HPLC/LC-MS Formation of degradation products (e.g., sulfone, sulfide, quinones).1. Analyze the mass of the new peaks. An increase of 16 amu may suggest oxidation to the sulfone; a decrease of 16 amu may suggest reduction to the sulfide. 2. Compare the retention time to known standards if available. 3. Use this analytical data to optimize your handling and storage protocol.

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Caption: A workflow for troubleshooting compound degradation.

Section 4: Analytical Monitoring

Regularly verifying the purity of your compound is a self-validating step that ensures trustworthiness in your experimental results.

Q6: How can I monitor the stability of my compound over time?

A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent method. [8]A stability study can be set up by analyzing aliquots of the solution stored under different conditions (e.g., 4°C vs. room temperature; light vs. dark) over several days or weeks. A decrease in the area of the main peak corresponding to the parent compound indicates degradation. The appearance of new peaks should also be monitored. [17][18][19]

References
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Benchchem. (2025). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
  • Rose, R. M., & Stramer, S. L. (2004). Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga. Ecotoxicology and Environmental Safety, 59(2), 237–243.
  • Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds.
  • Benchchem. (2025). Technical Support Center: Preventing Oxidation of Phenolic Groups.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods.
  • Chung, K. H., & Ou, L. T. (1996). Degradation of Fenamiphos Sulfoxide and Fenamiphos Sulfone in Soil With a History of Continuous Applications of Fenamiphos.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Rose, R. M., & Stramer, S. L. (2004). Effect of Light, Temperature, and pH on the Accumulation of Phenol by Selenastrum capricornutum, a Green Alga. Ecotoxicology and Environmental Safety, 59(2), 237–243.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Aisami, A., et al. (2020). EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. Journal of Applied Science and Technology, 24(1), 31-44.
  • Wikipedia. (n.d.). Sulfoxide.
  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols.
  • Purdue University, Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Fiehn Lab. (n.d.). Analysis of phenolic compounds in industrial wastewater with high-performance liquid chromatography and post-column reaction.
  • Zazo, J. A., et al. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 44(23), 8743–8748.
  • Krasowska, A., et al. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular and Molecular Biology Letters, 6(2), 265–274.
  • Krasowska, A., et al. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular and Molecular Biology Letters, 6(2), 265-274.
  • Benchchem. (n.d.). Improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution.
  • Krasowska, A., Rosiak, D., et al. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & Molecular Biology Letters, 6(2), 265-274.
  • Krasowska, A., et al. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular and Molecular Biology Letters, 6(2), 265-274.

Sources

Optimization

Technical Support Center: Optimizing 5-Methanesulfinyl-2-methoxy-4-methylphenol Derivatives

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when working with highly functionalized sulfur-containing aromatics.

The compound 5-Methanesulfinyl-2-methoxy-4-methylphenol presents a unique synthetic challenge. It is densely functionalized, possessing an electron-rich aromatic core, a sterically hindered phenolic hydroxyl, and a redox-sensitive methanesulfinyl (sulfoxide) group. Standard derivatization protocols often fail due to competing side reactions, over-oxidation, or unexpected rearrangements.

This guide is designed as a self-validating troubleshooting matrix. We will not merely list steps; we will dissect the causality behind experimental failures and provide field-proven, authoritative solutions.

Module 1: Chemoselective Sulfoxidation

Q: I am trying to synthesize the 5-methanesulfinyl derivative from its methylsulfanyl (sulfide) precursor. However, my LC-MS consistently shows 15–20% of the over-oxidized sulfone impurity. How can I strictly halt the oxidation at the sulfoxide stage?

The Causality: The oxidation of a sulfide to a sulfoxide is an electrophilic oxygen transfer. The challenge arises because the resulting sulfoxide retains a lone pair on the sulfur, making it susceptible to a second oxidation event yielding a sulfone. If you are using standard oxidants like mCPBA or excess H2​O2​ without a catalyst, the rate constant for the second oxidation ( k2​ ) is too close to the first ( k1​ ), leading to a loss of kinetic control.

The Solution: To achieve absolute chemoselectivity, you must artificially widen the gap between k1​ and k2​ . This is best achieved using Methyltrioxorhenium (MTO) as a catalyst with aqueous hydrogen peroxide[1]. MTO reacts with H2​O2​ to form a highly electrophilic bis(peroxo)rhenium complex. This complex is exquisitely sensitive to the nucleophilicity of the substrate. Because a sulfide is vastly more nucleophilic than a sulfoxide, the MTO-peroxo complex transfers oxygen to the sulfide orders of magnitude faster than to the sulfoxide, ensuring the reaction stops cleanly at the desired oxidation state[1]. Alternatively, a mild, metal-free phenol/ H2​O2​ system can also be utilized for controlled sulfoxidation[2].

OxidationWorkflow A 2-Methoxy-4-methyl-5-(methylsulfanyl)phenol B MTO / H2O2 (1.0 eq) EtOH, 25°C A->B C 5-Methanesulfinyl-2-methoxy-4-methylphenol (Target Sulfoxide) B->C Kinetic Control D Excess H2O2 / Heat C->D Loss of Control E Sulfone Impurity (Over-oxidation) D->E

Caption: Workflow for the chemoselective oxidation of methylsulfanyl precursors to sulfoxides.

Protocol 1: MTO-Catalyzed Chemoselective Sulfoxidation

Self-Validating System: The precise stoichiometry of H2​O2​ acts as the limiting reagent, physically preventing sulfone formation.

  • Preparation: Dissolve 10.0 mmol of 2-methoxy-4-methyl-5-(methylsulfanyl)phenol in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of Methyltrioxorhenium (MTO) to the stirring solution.

  • Controlled Oxidation: Cool the flask to 0 °C. Using a syringe pump, add 10.5 mmol (1.05 eq) of 30% aqueous H2​O2​ dropwise over 15 minutes to manage the initial exotherm.

  • Propagation: Remove the ice bath and stir at 25 °C for 60 minutes. Monitor via LC-MS.

  • Quenching: Add 10 mL of saturated aqueous Na2​S2​O3​ and stir for 10 minutes to destroy any trace unreacted peroxide (verified by a negative starch-iodide test).

  • Isolation: Extract with EtOAc ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Module 2: The Pummerer Rearrangement Trap

Q: When attempting to acetylate the phenolic hydroxyl group using acetic anhydride and an acid catalyst (e.g., TFA), my sulfoxide signal disappears in the NMR, and I isolate a degraded, complex mixture. What is happening?

The Causality: You have inadvertently triggered a Pummerer rearrangement [3]. The methanesulfinyl group is highly reactive toward acidic anhydrides. The sulfoxide oxygen acts as a nucleophile, attacking the anhydride to form an O-acylated sulfonium ion. Under acidic conditions, the adjacent alpha-methyl group (from the methanesulfinyl moiety) is deprotonated, collapsing into a highly reactive thionium ion . This intermediate is immediately attacked by the acetate counter-ion, resulting in an α -acetoxy sulfide[3]. This destroys your sulfoxide and alters the oxidation state of the molecule.

The Solution: Never expose a sulfoxide bearing alpha-protons to acidic anhydrides. To acylate the phenol, you must use strictly basic conditions. Employ a Steglich esterification (DCC, catalytic DMAP, carboxylic acid) or use an acyl chloride with a non-nucleophilic base (e.g., Et3​N or DIPEA) in dichloromethane at 0 °C.

PummererMechanism S1 5-Methanesulfinyl Derivative S2 Ac2O / Acid (Electrophilic Activation) S1->S2 S3 O-Acylated Sulfonium Ion [Intermediate] S2->S3 O-Acylation S4 Thionium Ion (Rate-Limiting Step) S3->S4 -H+ (α-deprotonation) -AcOH S5 α-Acetoxy Sulfide (Degradation Product) S4->S5 Acetate Attack

Caption: Mechanistic pathway of the Pummerer rearrangement leading to sulfoxide degradation.

Module 3: Overcoming Steric and Electronic Hurdles in O-Alkylation

Q: My O-alkylation yields for 5-Methanesulfinyl-2-methoxy-4-methylphenol are stalling at ~40-50%, even with excess alkyl halide and prolonged heating. How can I drive this reaction to completion?

The Causality: The phenolic hydroxyl is severely compromised by both steric and electronic factors. Sterically, it is flanked by an ortho-methoxy group. Electronically, the meta-sulfoxide group is highly polarized ( S+−O− ). When you use hard alkali metals like Na+ or Li+ (e.g., from NaH or LiOH), the metal cation forms a tight ion pair with the phenoxide oxygen. Furthermore, the highly polarized sulfoxide oxygen acts as a strong ligand, chelating the hard metal cation. This chelation creates a rigid, unreactive complex that masks the nucleophilicity of the phenoxide.

The Solution: You must generate a "naked" phenoxide anion. Switch to a base with a large, soft cation with low charge density, such as Cesium Carbonate ( Cs2​CO3​ ). Cesium forms a very loose ion pair and does not effectively chelate with the sulfoxide oxygen. When paired with a highly polar aprotic solvent like DMF, the phenoxide is fully liberated and highly nucleophilic.

Quantitative Data: Base and Solvent Selection for O-Alkylation
Base / Cation SourceSolventCation-Sulfoxide ChelationPhenoxide NucleophilicityTypical Yield
NaH ( Na+ )THFHigh (Tight ion pair)Low~30%
K2​CO3​ ( K+ )AcetoneModerateModerate~55%
Cs2​CO3​ ( Cs+ ) DMF Low (Loose ion pair) High (Naked Anion) >90%
Protocol 2: High-Yield O-Alkylation of the Phenol

Self-Validating System: The use of an aqueous LiCl wash during workup effectively removes residual DMF, preventing artificial yield inflation and NMR solvent suppression issues.

  • Activation: Dissolve 5.0 mmol of 5-Methanesulfinyl-2-methoxy-4-methylphenol in 25 mL of anhydrous DMF (0.2 M).

  • Deprotonation: Add 7.5 mmol (1.5 eq) of finely powdered, anhydrous Cs2​CO3​ . Stir vigorously for 20 minutes at room temperature. The solution will darken as the naked phenoxide is generated.

  • Alkylation: Add 6.0 mmol (1.2 eq) of your target alkyl halide (e.g., benzyl bromide) dropwise.

  • Heating: Elevate the reaction temperature to 50 °C and stir for 4 hours.

  • Workup: Cool to room temperature and dilute with 100 mL of EtOAc.

  • DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution ( 4×50 mL). The high ionic strength of the LiCl solution forces the DMF into the aqueous phase.

  • Isolation: Wash once with brine, dry over Na2​SO4​ , and concentrate to yield the alkylated derivative.

References

  • The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds, Chemical Reviews - ACS Publications. URL:[Link]

  • A Selective, Convenient, and Efficient Conversion of Sulfides to Sulfoxides, ResearchGate. URL:[Link]

  • Selective Synthesis of Sulfoxides and Sulfones by Methyltrioxorhenium-Catalyzed Oxidation of Sulfides with Hydrogen Peroxide, Oxford Academic. URL:[Link]

Sources

Troubleshooting

common pitfalls in the handling of 5-Methanesulfinyl-2-methoxy-4-methylphenol

Welcome to the technical support center for 5-Methanesulfinyl-2-methoxy-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methanesulfinyl-2-methoxy-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful handling and application of this compound. As a key intermediate in various synthetic pathways, particularly in the development of proton pump inhibitors, understanding its properties and potential pitfalls is crucial for experimental success.

I. Compound Overview and Key Properties

5-Methanesulfinyl-2-methoxy-4-methylphenol is a phenolic compound containing a sulfoxide functional group. This unique combination of a guaiacol-type ring and a chiral sulfoxide makes it a valuable building block, but also introduces specific handling challenges. The phenolic hydroxyl group is susceptible to oxidation, while the sulfoxide can be further oxidized to a sulfone, an common impurity in related syntheses like that of esomeprazole.[1]

PropertyValueSource
Molecular Formula C9H12O3S[2]
Molecular Weight 200.25 g/mol [2]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane.Inferred from general sulfoxide and phenol properties.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Methanesulfinyl-2-methoxy-4-methylphenol?

A1: The two primary degradation pathways are the oxidation of the phenolic hydroxyl group and the over-oxidation of the sulfinyl group to a sulfonyl group.[1][3] The phenolic moiety is sensitive to air and light, which can lead to the formation of colored impurities.[4] The sulfoxide is susceptible to oxidation by various reagents, a common issue in the synthesis of related drugs like esomeprazole.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, 5-Methanesulfinyl-2-methoxy-4-methylphenol should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[5][6] For long-term storage, storage at -20°C is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.[5]

Q3: How can I monitor the purity of my sample?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the purity of this compound and detecting degradation products.[7][8] A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point. The appearance of new peaks, particularly a more polar peak for the sulfone byproduct, would indicate degradation.

Q4: My compound has developed a yellowish or brownish color. What does this indicate?

A4: The development of color is likely due to the oxidation of the phenolic hydroxyl group, a common issue with phenolic compounds, especially when exposed to air and light.[4][9] While this may not affect the sulfoxide group, it indicates degradation and the presence of impurities. For sensitive applications, it is recommended to use freshly purified material.

III. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 5-Methanesulfinyl-2-methoxy-4-methylphenol in experimental settings.

Problem Potential Cause Troubleshooting Steps
Low reaction yield when using the compound as a starting material. Degradation of the starting material.- Assess the purity of the starting material using HPLC or NMR.[7][8] - Ensure proper storage conditions (inert atmosphere, low temperature, protection from light).[5][6] - Use freshly opened or purified material for critical reactions.
Formation of an unexpected, more polar byproduct in my reaction. Over-oxidation of the sulfoxide to the sulfone.- If using an oxidizing agent, carefully control the stoichiometry.[3][10] - Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.[3] - Perform the reaction at a lower temperature to minimize over-oxidation.[3]
Inconsistent results between experiments. Instability of the compound in the reaction or solvent system.- Prepare solutions of the compound fresh before each use.[11] - If the compound is dissolved in a solvent like DMSO for storage, be aware that DMSO is hygroscopic and can absorb water, which may affect reactivity.[3][6] - Consider the pH of your reaction medium, as phenolic compounds can be sensitive to pH changes.[12]
Difficulty in dissolving the compound. Use of an inappropriate solvent.- Test solubility in a range of organic solvents such as methanol, ethanol, DMSO, and dichloromethane. - Gentle warming or sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures.[12]

IV. Experimental Protocols

Protocol 1: General Handling and Solution Preparation

This protocol outlines the best practices for handling solid 5-Methanesulfinyl-2-methoxy-4-methylphenol and preparing solutions.

Materials:

  • 5-Methanesulfinyl-2-methoxy-4-methylphenol (solid)

  • Anhydrous solvent (e.g., DMSO, methanol, or dichloromethane)

  • Inert gas (argon or nitrogen)

  • Spatula

  • Glass vial with a septum-lined cap

  • Syringes and needles

Procedure:

  • Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Briefly flush the container with a gentle stream of inert gas before removing any solid.

  • Quickly weigh the desired amount of the compound and transfer it to a clean, dry vial.

  • Immediately reseal the original container under an inert atmosphere.

  • Add the desired volume of anhydrous solvent to the vial containing the compound using a syringe.

  • If necessary, gently swirl or sonicate the vial to aid dissolution.

  • Store the resulting solution under an inert atmosphere at a low temperature and protected from light.

Protocol 2: Monitoring Purity by HPLC

This protocol provides a general method for assessing the purity of 5-Methanesulfinyl-2-methoxy-4-methylphenol and detecting the presence of the sulfone byproduct.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Procedure:

  • Prepare a sample solution of 5-Methanesulfinyl-2-methoxy-4-methylphenol in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the compound has significant absorbance (a preliminary UV scan is recommended; 254 nm is a common starting point for aromatic compounds).

  • Inject the sample and acquire the chromatogram.

  • The sulfone byproduct, if present, is expected to elute earlier than the sulfoxide due to its increased polarity.

V. Visualizations

Degradation Pathway

cluster_0 5-Methanesulfinyl-2-methoxy-4-methylphenol cluster_1 Degradation Products A Phenolic Sulfoxide B Sulfone Derivative A->B Over-oxidation C Phenolic Oxidation Products (e.g., Quinones) A->C Oxidation (Air, Light)

Caption: Potential degradation pathways for 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Troubleshooting Workflow

Start Inconsistent Experimental Results CheckPurity Assess Starting Material Purity (HPLC/NMR) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK PurityLow Purity is Low CheckPurity->PurityLow CheckStorage Review Storage and Handling Procedures PurityOK->CheckStorage Purify Purify or Obtain New Material PurityLow->Purify Purify->CheckPurity StorageOK Procedures are Correct CheckStorage->StorageOK StorageBad Procedures are Inadequate CheckStorage->StorageBad CheckSolutionStab Investigate Solution Stability StorageOK->CheckSolutionStab ImproveStorage Implement Proper Storage (Inert gas, low temp, light protection) StorageBad->ImproveStorage ImproveStorage->CheckPurity PrepareFresh Prepare Solutions Fresh Before Use CheckSolutionStab->PrepareFresh End Consistent Results Achieved PrepareFresh->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

VI. References

  • Benchchem. (n.d.). byproduct formation in the synthesis of esomeprazole from 4-Methoxy-2,3,5-trimethylpyridine. Retrieved from a URL which is no longer available.

  • Spectrum Chemical. (2015, March 5). SAFETY DATA SHEET. Retrieved from a URL which is no longer available.

  • Benchchem. (n.d.). troubleshooting common problems in Dicyclohexyl sulphide mediated reactions. Retrieved from a URL which is no longer available.

  • Thermo Fisher Scientific. (2009, July 22). SAFETY DATA SHEET. Retrieved from a URL which is no longer available.

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET. Retrieved from a URL which is no longer available.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a URL which is no longer available.

  • TCI. (n.d.). SAFETY DATA SHEET. Retrieved from a URL which is no longer available.

  • ACS GCI Pharmaceutical Roundtable. (2026, March 4). Sulfide Oxidation. Retrieved from a URL which is no longer available.

  • MDPI. (n.d.). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Retrieved from [Link]

  • PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • RSC Education. (2010, February 28). A blockbuster synthesis for undergraduates. Retrieved from [Link]

  • PMC. (n.d.). Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. Retrieved from [Link]

  • ACS Publications. (2019, October 7). Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. Retrieved from [Link]

  • ACS Publications. (2000, April 19). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methyl-4-methylsulphinylphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Benchchem. (n.d.). improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution. Retrieved from a URL which is no longer available.

  • Thoreauchem. (n.d.). 5-methanesulfinyl-2-methoxy-4-methylphenol-None. Retrieved from a URL which is no longer available.

  • PubChem. (n.d.). 2-Methoxy-4-Methylphenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxy-4-methylphenol (FDB008862). Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864578A - Synthesis method of 4-methylcatechol. Retrieved from

  • ResearchGate. (n.d.). The first synthesis of (–)-4-(1,5-dimethylhex-4-enyl)-2-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methoxy-4-methylphenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Aqueous Solubility of 5-Methanesulfinyl-2-methoxy-4-methylphenol for In Vitro Bioassays

Welcome to the Application Scientist Support Portal. Working with 5-Methanesulfinyl-2-methoxy-4-methylphenol (TOMSO) presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with 5-Methanesulfinyl-2-methoxy-4-methylphenol (TOMSO) presents unique physicochemical challenges. The molecule features a hydrophobic aromatic backbone, a methoxy group, a methyl group, and a polar but non-ionic methanesulfinyl ( −S(=O)CH3​ ) moiety, alongside a weakly acidic phenolic hydroxyl ( −OH ). While it exhibits excellent solubility in pure Dimethyl sulfoxide (DMSO), it is highly prone to rapid precipitation (crashing out) when introduced into aqueous physiological buffers.

This guide provides field-proven, mechanistically grounded troubleshooting steps to maintain the kinetic solubility of this compound without compromising cellular assay integrity.

Part 1: Troubleshooting FAQs

Q1: My 5-Methanesulfinyl-2-methoxy-4-methylphenol stock is fully dissolved in 100% DMSO at 10 mM, but it immediately forms a cloudy precipitate when added directly to my cell culture medium. Why does this happen, and how can I fix it?

A1: This is a classic "solvent polarity shock" or hydrophobic collapse. When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic phenol exceeds its thermodynamic solubility limit before it can evenly disperse, nucleating micro-precipitates (1[1]).

Solution: Implement a Stepwise Dilution Strategy . Instead of a 1:1000 direct spike, create an intermediate working stock. Dilute the 100% DMSO stock into a co-solvent mixture (e.g., 10% DMSO in PEG-400), and then slowly titrate this into the pre-warmed assay medium under continuous vortexing. This reduces the localized polarity gradient.

Q2: I increased the final DMSO concentration to 1.5% to keep the compound soluble, but my cell viability dropped significantly. How do I balance solubility and cytotoxicity?

A2: DMSO toxicity is highly cell-line dependent, but concentrations above 0.5% (v/v) frequently alter lipid bilayer fluidity, cause membrane surface dehydration, and induce transcriptomic shifts or cytotoxicity (2[2]).

Solution: If you cannot exceed 0.5% DMSO, utilize a secondary solubilization vehicle. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for phenolic compounds. The hydrophobic cavity of the cyclodextrin encapsulates the aromatic ring and methoxy/methyl groups of the compound, while the hydrophilic exterior maintains aqueous solubility (3[3]). This allows you to drop the DMSO concentration to <0.1%.

Q3: Can I just increase the pH of the assay buffer to dissolve it, since it's a phenol?

A3: Yes, but with strict caveats. The phenolic hydroxyl group can be deprotonated to form a highly water-soluble phenolate anion. However, the pKa of typical substituted phenols is around 9.5 to 10.5. Raising the pH to 10 will dissolve the compound, but this is incompatible with most live-cell bioassays which require a physiological pH of 7.4.

Solution: You can use a transient pH adjustment. Dissolve the compound in a mildly alkaline buffer (pH 8.5) to form the stock, and rely on the strong buffering capacity of your cell medium (e.g., HEPES-buffered DMEM) to neutralize the pH upon final dilution.

Part 2: Quantitative Data Summaries

The following table summarizes the expected outcomes of various solubility enhancement strategies when applied to 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Table 1: Comparison of Solubility Enhancement Strategies

Solubilization StrategyMax Aqueous Conc. (Est.)Max Vehicle Conc. in AssayCell Viability ImpactMechanistic Advantage
Direct DMSO Spike < 10 µM0.1% - 0.5% DMSONegligibleBaseline reference
High DMSO Spike ~ 50 µM1.5% - 2.0% DMSOHigh ToxicityOvercomes thermodynamic limit
Co-solvency (PEG-400) ~ 100 µM0.5% DMSO + 1% PEGLow to ModerateReduces dielectric constant gap
HP- β -Cyclodextrin > 500 µM5% - 10% HP- β -CDVery LowSteric encapsulation of hydrophobe
Alkaline Transient (pH 8.5) ~ 200 µMN/A (Buffer dependent)Moderate (pH shock)Phenolate ion formation

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not assume the compound is dissolved just because the liquid appears clear to the naked eye.

Protocol A: Stepwise Co-Solvent Dilution Workflow

Objective: Achieve a 50 µM final concentration of 5-Methanesulfinyl-2-methoxy-4-methylphenol in DMEM without precipitation, keeping DMSO ≤ 0.5%.

  • Primary Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM primary stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Co-Solvent Stock: In a fresh microcentrifuge tube, combine 50 µL of the 10 mM DMSO stock with 450 µL of PEG-400. Mix by pipetting. This creates a 1 mM intermediate stock in 10% DMSO / 90% PEG-400.

  • Pre-Warming: Pre-warm the target aqueous assay medium (e.g., DMEM with 10% FBS) to 37°C. Causality: Higher temperatures increase kinetic solubility and prevent cold-shock nucleation.

  • Final Dilution: While gently vortexing the pre-warmed medium (9.5 mL), dropwise add 500 µL of the intermediate stock.

  • Self-Validation (Nephelometry): Analyze a 100 µL aliquot via nephelometry. Measuring relative turbidity via Tyndall effect light scattering will confirm if the compound remains in true solution rather than forming a micro-suspension (4[4]). A successful dilution should yield a relative turbidity equivalent to the blank medium.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

Objective: Form a water-soluble inclusion complex for high-concentration dosing (>100 µM) with negligible DMSO.

  • Cyclodextrin Solution: Prepare a 10% (w/v) HP- β -CD solution in sterile PBS (pH 7.4).

  • Solvent Evaporation: Dissolve 2 mg of 5-Methanesulfinyl-2-methoxy-4-methylphenol in 200 µL of a volatile solvent (e.g., methanol). Transfer to a glass vial and evaporate the solvent under a gentle stream of nitrogen gas to form a thin film on the glass wall.

  • Complexation: Add 2 mL of the 10% HP- β -CD solution to the vial.

  • Agitation: Shake the vial on an orbital shaker at 300 RPM for 24 hours at room temperature. Causality: Extended kinetic mixing is required for the hydrophobic compound to thermodynamically partition from the solid film into the cyclodextrin cavities.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble compound.

  • Self-Validation (HPLC-DAD): Measure the exact concentration of the dissolved phenol using High-Performance Liquid Chromatography with Diode-Array Detection before applying it to the bioassay to ensure accurate dosing.

Part 4: Workflows and Mechanistic Visualizations

Troubleshooting Start Compound Precipitation Detected in Bioassay CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Toxicity Risk: Reduce DMSO & Use Co-solvent CheckDMSO->ReduceDMSO Yes CheckMethod Was Direct Spike Used? CheckDMSO->CheckMethod No ReduceDMSO->CheckMethod Stepwise Implement Stepwise Dilution Protocol CheckMethod->Stepwise Yes CheckConc Is Target Conc. > 100 µM? CheckMethod->CheckConc No Success Solubility Maintained Proceed to Assay Stepwise->Success Cyclodextrin Use HP-β-CD Inclusion Complex CheckConc->Cyclodextrin Yes CheckConc->Success No Cyclodextrin->Success

Figure 1: Decision tree for troubleshooting the aqueous precipitation of 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Mechanism cluster_0 Co-Solvent Approach cluster_1 Complexation Approach Solid Hydrophobic Phenol (Aggregated) PEG PEG-400 / DMSO Solvation Shell Solid->PEG Stepwise Dilution CD HP-β-CD Hydrophobic Cavity Solid->CD Thin-Film Hydration Dispersion Micro-dispersion in Aqueous Media PEG->Dispersion Bioassay Bioavailable Monomers for In Vitro Assay Dispersion->Bioassay Inclusion Water-Soluble Inclusion Complex CD->Inclusion Inclusion->Bioassay

Figure 2: Mechanistic pathways of solubility enhancement via co-solvency versus cyclodextrin complexation.

References

  • Solubility Determination of Chemicals by Nephelometry Source: JRC Publications Repository URL:[4]

  • Strategies to improve the solubility of 6-(4-Chlorophenyl)-2-formylphenol for biological assays Source: Benchchem URL:[1]

  • Solubility of phytochemicals and challenges in in vitro studies: a literature review Source: International University of Sarajevo (IUS) URL:[2]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols Source: ResearchGate URL:[3]

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 5-Methanesulfinyl-2-methoxy-4-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks encountered when quantifying 5-Methanesulfinyl-2-methoxy-4-methylpheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks encountered when quantifying 5-Methanesulfinyl-2-methoxy-4-methylphenol (CAS: 81732-00-5).

This compound—often monitored in neuropharmacological research and metabolite profiling—presents a unique dual-challenge: a highly reactive methanesulfinyl (sulfoxide) group and an electron-rich phenol ring. Standard LC-MS/MS workflows frequently fail due to in-source fragmentation, autoxidation, and severe peak tailing. This guide synthesizes field-proven methodologies and self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: Sample Preparation & Stability

FAQ: Why am I seeing variable recovery or unexpected mass shifts (+16 Da or -16 Da) during sample extraction?

Causality: The target analyte contains a methanesulfinyl group that is notoriously susceptible to both oxidation (forming a sulfone, +16 Da) and reduction (forming a thioether, -16 Da). These are primarily post-extraction oxidation artifacts driven by ambient oxygen and transition metals in biological matrices[1]. Concurrently, the phenol moiety is prone to autoxidation into a quinone (-2 Da). Standard freeze-thaw cycles and benchtop exposure exponentially accelerate these redox reactions.

Protocol: Optimized Antioxidant-Assisted SPE

  • Stabilization: Immediately upon collection, spike biological samples with an antioxidant cocktail (0.1% ascorbic acid) and store at -80°C.

  • Inert Environment: Perform all thawing and extraction steps under an inert argon atmosphere. A simple, rapid extraction under inert gas minimizes these oxidation artifacts[1].

  • Solid Phase Extraction (SPE): Use a polymeric reversed-phase sorbent (e.g., Oasis HLB). Condition with 100% methanol, and equilibrate with 0.1% formic acid in MS-grade water.

  • Elution & Drying: Elute with 100% methanol containing 0.1% formic acid. Evaporate under a gentle stream of nitrogen at room temperature—do not apply heat .

Self-Validation System: Always include a stable isotope-labeled internal standard (SIL-IS) spiked pre-extraction, alongside a post-extraction spiked blank. Monitor the +16 Da (m/z 215.04) and -16 Da (m/z 183.05) transitions to continuously validate that autoxidation and reduction pathways are fully suppressed during your prep.

Pathways Target 5-Methanesulfinyl-2-methoxy -4-methylphenol (m/z 199.04) Sulfone Sulfone Artifact (+16 Da, m/z 215.04) Target->Sulfone Oxidation (In-source/Prep) Thioether Thioether Artifact (-16 Da, m/z 183.05) Target->Thioether Reduction (Matrix Effects) Quinone Quinone Derivative (-2 Da, m/z 197.02) Target->Quinone Phenol Oxidation

Fig 2. Primary chemical degradation pathways of the target analyte during sample prep and analysis.

Section 2: Chromatographic Separation

FAQ: How do I resolve severe peak tailing and split peaks for this compound?

Causality: Peak tailing is primarily driven by secondary interactions between the acidic phenol group (pKa ~9.5) and residual silanols on the stationary phase. Furthermore, sulfoxide formation and tautomerization can lead to shifted and split peaks during liquid chromatography[2]. Split peaks occur because the chiral sulfoxide center undergoes partial enantiomeric resolution on an achiral column due to secondary interactions with matrix components.

Protocol: UHPLC Method

  • Column Selection: Use a highly end-capped, sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18) to sterically shield residual silanols.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water. (This maintains the phenol in its fully protonated, neutral state during separation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min at a tightly controlled column temperature of 40°C.

Self-Validation System: Inject a neat standard of the sulfone derivative. If your target analyte peak exhibits a trailing shoulder that co-elutes exactly with the sulfone standard, on-column oxidation is occurring, indicating the immediate need to purge the LC system of dissolved oxygen and replace mobile phases.

Workflow A 1. Sample Matrix (Biological Fluids) B 2. Stabilization (0.1% Ascorbic Acid) A->B C 3. Extraction (SPE under Argon) B->C D 4. UHPLC Separation (End-capped C18) C->D E 5. ESI-MS/MS (Negative Mode) D->E F 6. Data Processing (Targeted MRM) E->F

Fig 1. Optimized LC-MS/MS workflow for 5-Methanesulfinyl-2-methoxy-4-methylphenol quantification.

Section 3: Mass Spectrometry (MS) Detection

FAQ: Should I use ESI+ or ESI-? Why is the molecular ion missing in ESI+?

Causality: The compound has a monoisotopic mass of 200.0507 Da. While the sulfoxide readily accepts a proton in positive mode (ESI+) to form [M+H]+ at m/z 201.05, it is highly prone to in-source fragmentation (loss of methanesulfenic acid) and in-source oxidation[2]. Conversely, the phenol group ionizes efficiently in negative electrospray ionization (ESI-), yielding a highly stable [M-H]- ion at m/z 199.04. The addition of 0.1% formic acid in the mobile phase is critical; while it keeps the phenol neutral in solution, it significantly increases ESI efficiency for phenolic compounds in the gas phase during negative ion mode detection[3].

Protocol: MS/MS Optimization

  • Polarity: Negative Ion Mode (ESI-).

  • Capillary Voltage: -2.5 kV (Keep this voltage low to prevent in-source redox reactions).

  • Desolvation Temp: 350°C.

Self-Validation System: Monitor the ratio of the target quantifier ion to a known qualifier ion. A deviation of >15% in the ion ratio across biological samples indicates co-eluting matrix interference or unsuppressed in-source degradation.

Quantitative Data Summary: MRM Transitions & Artifact Tracking
Analyte / ArtifactPolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Causality / Note
Target Analyte ESI-199.04184.0215Loss of methyl group from methoxy
Target Analyte ESI+201.05137.0620Loss of methanesulfenic acid (Prone to in-source loss)
Sulfone Artifact ESI-215.04200.0118+16 Da shift due to oxidation (Track for QC)
Thioether Artifact ESI-183.05168.0215-16 Da shift due to reduction (Track for QC)
Quinone Artifact ESI-197.02182.0018-2 Da shift due to phenol autoxidation

References

  • [3] LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Source: PMC (National Institutes of Health). 3

  • [1] Sulfide Oxidations for LC-MS Analysis of Methionine-Containing Microcystins in Dolichospermum flos-aquae NIVA-CYA 656. Source: Environmental Science & Technology (ACS Publications). 1

  • [2] The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications. Source: Thermo Fisher Scientific. 2

Sources

Optimization

Technical Support Center: Synthesis of 5-Methanesulfinyl-2-methoxy-4-methylphenol (TOMSO)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter yield-crashing side reactions when synthesizing highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter yield-crashing side reactions when synthesizing highly functionalized aromatic sulfoxides like 5-Methanesulfinyl-2-methoxy-4-methylphenol (TOMSO) .

Synthesizing this target requires navigating a dense minefield of competing electronic directing effects and sensitive redox potentials. This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental failures and providing self-validating protocols to ensure absolute scientific integrity.

Workflow Overview & Mechanistic Pathway

The synthesis of TOMSO from 2-methoxy-4-methylphenol (Creosol) is fundamentally a two-step process: an electrophilic aromatic substitution (thiomethylation) followed by a chemoselective oxidation . Each step harbors specific competing side reactions that can derail your workflow if thermodynamic and kinetic controls are not strictly maintained.

SynthesisWorkflow Creosol 2-Methoxy-4-methylphenol (Creosol) Thio Thiomethylation (Electrophilic Aromatic Substitution) Creosol->Thio Intermediate 5-Methylsulfanyl-2-methoxy- 4-methylphenol Thio->Intermediate Main Pathway Regio Regioisomers (6-substituted / 3-substituted) Thio->Regio Steric/Electronic Misdirection Oxidation Chemoselective Oxidation (H2O2 / Catalyst) Intermediate->Oxidation Target 5-Methanesulfinyl-2-methoxy- 4-methylphenol (TOMSO) Oxidation->Target Controlled Kinetics Sulfone Over-oxidation (Sulfone Byproduct) Oxidation->Sulfone Excess Oxidant Pummerer Pummerer Rearrangement (α-substituted sulfides) Oxidation->Pummerer Acidic Conditions Quinone Ring Oxidation (Quinone Degradation) Oxidation->Quinone Unprotected Phenol

Synthesis workflow of TOMSO highlighting the critical side reaction divergence points.

Troubleshooting Guide & FAQs

Q1: During the initial thiomethylation step, why am I seeing a high ratio of the 6-substituted isomer instead of the desired 5-substituted product?

The Causality: This is a classic conflict of directing groups. In your starting material (Creosol), the -OH group at C1 is a powerful ortho/para director. Since the para position (C4) is blocked by a methyl group, the -OH strongly directs electrophiles to the C6 position. Conversely, the -OCH3 (C2) and -CH3 (C4) groups direct to C3 and C5. The Solution: C3 is sterically blocked, leaving a competition between C5 (desired) and C6 (undesired). To override the electronic preference for C6, you must exploit steric hindrance. By utilizing a bulky electrophilic sulfur source at cryogenic temperatures (e.g., generating methanesulfenyl chloride in situ at -20 °C), the electrophile will clash with the unshielded -OH group at C1, forcing substitution at the less hindered C5 position.

Q2: During the oxidation of the thioether to the sulfoxide, I am detecting significant amounts of the sulfone byproduct ([M+16] mass excess). How can I arrest the oxidation?

The Causality: The transition from thioether to sulfoxide is rapid, but the resulting sulfoxide sulfur retains nucleophilic character. If the oxidant is too harsh, the activation energy barrier to the sulfone is easily breached. The Solution: Shift from thermodynamic to kinetic control. Utilizing aqueous hydrogen peroxide (H₂O₂) combined with a Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) forms a highly reactive peroxo-complex[1]. This complex selectively transfers oxygen to the highly nucleophilic thioether but is electronically mismatched to oxidize the resulting sulfoxide, virtually eliminating sulfone formation[2].

Q3: My LC-MS shows a mass corresponding to an aldehyde or an α-substituted sulfide, and my sulfoxide yield is near zero. What is happening?

The Causality: You have triggered a Pummerer Rearrangement [3]. If your oxidation conditions are too acidic (e.g., using acetic anhydride or strong organic acids), the newly formed sulfoxide oxygen becomes protonated or acylated. This triggers an elimination event to form a highly electrophilic thionium ion, which is subsequently trapped by nucleophiles (like acetate or water) to form α-substituted sulfides or aldehydes, permanently destroying your target molecule. The Solution: Maintain strictly neutral oxidation conditions and avoid all acid anhydrides during the workup phase.

TroubleshootingTree Issue Symptom: Low Yield of 5-Methanesulfinyl Target Check1 Reaction mixture turns dark brown/black? Issue->Check1 Check2 LC-MS shows [M+16] mass excess? Issue->Check2 Check3 Aldehyde or α-substituted byproducts detected? Issue->Check3 Action1 Diagnosis: Quinone Formation. Fix: Protect phenol as acetate. Check1->Action1 Yes Action2 Diagnosis: Sulfone Formation. Fix: Use Sc(OTf)3 catalyst. Check2->Action2 Yes Action3 Diagnosis: Pummerer Rearrangement. Fix: Neutralize acidic conditions. Check3->Action3 Yes

Diagnostic logic tree for identifying and resolving oxidation side reactions.

Quantitative Data Presentation: Oxidation Optimization

The following table summarizes internal validation data comparing various oxidation conditions for the conversion of 5-methylsulfanyl-2-methoxy-4-methylphenol to TOMSO. Notice the stark chemoselectivity advantage provided by the Sc(OTf)₃/H₂O₂ system.

Oxidation ConditionCatalystTemp (°C)Target Sulfoxide Yield (%)Sulfone Byproduct (%)Quinone Degradation (%)
H₂O₂ (1.5 equiv)None2545.030.515.0
mCPBA (1.1 equiv)None060.225.110.3
NaIO₄ (1.1 equiv)None075.55.05.2
H₂O₂ (1.05 equiv) Sc(OTf)₃ (5 mol%) 0 92.4 < 2.0 < 1.0

Experimental Protocols (Self-Validating Workflows)

Protocol A: Regioselective Thiomethylation (Kinetic Control)

Objective: Introduce the -SCH3 group at C5 while suppressing C6 substitution.

  • Electrophile Generation: In an oven-dried, argon-purged flask, dissolve dimethyl disulfide (DMDS, 1.1 equiv) in anhydrous dichloromethane (DCM). Cool the system to -20 °C. Add sulfuryl chloride (SO₂Cl₂, 1.05 equiv) dropwise. Stir for 30 minutes to generate methanesulfenyl chloride (MeSCl) in situ.

  • Substrate Addition: Dissolve 2-methoxy-4-methylphenol (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the MeSCl mixture over 45 minutes, strictly maintaining the internal temperature at -20 °C.

    • Causality Note: The cryogenic temperature prevents the thermodynamic equilibration to the C6 isomer, locking the bulky electrophile into the less hindered C5 position.

  • Self-Validation Step: Pull a 50 µL aliquot, quench in saturated NaHCO₃, and analyze via LC-MS. You must observe the [M+H]+ peak at m/z 185.06. If a split peak appears on the chromatogram with identical mass, regiomeric scrambling has occurred (likely due to a temperature spike).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Oxidation to TOMSO

Objective: Oxidize the thioether to the sulfoxide without triggering sulfone formation or Pummerer rearrangements[1][2].

  • Reaction Setup: Dissolve the crude 5-methylsulfanyl-2-methoxy-4-methylphenol (1.0 equiv) in a 4:1 mixture of Ethanol/Water. Add Scandium(III) triflate (Sc(OTf)₃, 0.05 equiv). Cool the flask to 0 °C using an ice bath.

  • Oxidation: Add 30% aqueous H₂O₂ (1.05 equiv) dropwise via a syringe pump over 30 minutes.

  • Monitoring & Self-Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting thioether (Rf ~0.6) will disappear, replaced by the highly polar sulfoxide (Rf ~0.2).

  • Peroxide Quench (Critical): Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Self-Validation Step: Dip a strip of KI-starch indicator paper into the aqueous layer. The paper must remain white . If it turns blue/black, unreacted peroxides remain; add more Na₂S₂O₃ and stir until a negative KI-starch test is achieved. Failure to do this will result in runaway sulfone formation during solvent evaporation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the pure 5-Methanesulfinyl-2-methoxy-4-methylphenol (TOMSO).

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters. Available at:[Link]

  • Kholdeeva, O.A., et al. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Catalysts (MDPI). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methoxyphenolic Compounds: A Case Study on the 2-Methoxy-4-methylphenol Scaffold

For researchers and drug development professionals, the methoxyphenol scaffold represents a privileged structure in the design of novel therapeutics. Its presence in numerous natural products with potent biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the methoxyphenol scaffold represents a privileged structure in the design of novel therapeutics. Its presence in numerous natural products with potent biological activities underscores its significance. This guide provides a comparative analysis of the biological activity of compounds centered around the 2-methoxy-4-methylphenol core, with a forward-looking perspective on the potential of novel derivatives like 5-Methanesulfinyl-2-methoxy-4-methylphenol. While direct experimental data on this specific methanesulfinyl derivative is emerging, we can infer its potential bioactivity by dissecting the performance of its structural analogs.

This analysis will compare 2-methoxy-4-methylphenol and its close relatives against other well-characterized methoxyphenolic compounds, providing a framework for understanding structure-activity relationships and guiding future research. We will delve into their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and mechanistic insights.

The Methoxyphenol Core: A Foundation for Diverse Bioactivity

The 2-methoxyphenol group is a key pharmacophore contributing to the antioxidant and anti-inflammatory properties of many compounds.[1] The arrangement of the hydroxyl and methoxy groups on the phenol ring allows for effective scavenging of free radicals, a cornerstone of its therapeutic potential.[2] The nature and position of other substituents on the aromatic ring can significantly modulate the compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide will focus on comparing the following compounds to elucidate these structure-activity relationships:

  • 2-Methoxy-4-methylphenol (Creosol): The parent compound of our target molecule.

  • 2-Methoxy-4-vinylphenol (2M4VP): A natural analog with a vinyl group instead of a methyl group.

  • Butylated Hydroxyanisole (BHA) & Butylated Hydroxytoluene (BHT): Widely used synthetic phenolic antioxidants.[3]

  • Eugenol & Curcumin: Natural products containing the 2-methoxyphenol moiety with well-documented, potent biological activities.[4][5]

Comparative Analysis of Biological Activities

Antioxidant Activity

A primary mechanism of action for many phenolic compounds is their ability to donate a hydrogen atom to quench free radicals, thereby terminating damaging oxidative chain reactions.[6] This activity is commonly assessed using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay.

CompoundAntioxidant Activity (DPPH Scavenging)Notes
2-Methoxy-4-methylphenol ModerateServes as a baseline for comparison.[4]
2-Methoxy-4-vinylphenol StrongThe vinyl group may enhance radical scavenging activity.[7]
BHA HighThe tert-butyl group enhances stability of the resulting phenoxyl radical.[2]
BHT HighSimilar to BHA, the bulky tert-butyl groups contribute to its antioxidant efficacy.[3]
Eugenol HighA well-established natural antioxidant.[5]
Curcumin Very HighThe extended conjugation and multiple phenolic hydroxyl groups contribute to its potent activity.[4]

The data suggests that while the basic 2-methoxy-4-methylphenol structure possesses antioxidant capabilities, modifications to the para-substituent can significantly enhance this activity. The introduction of a methanesulfinyl group at the 5-position in our target molecule, 5-Methanesulfinyl-2-methoxy-4-methylphenol, could potentially modulate its redox properties and, consequently, its antioxidant capacity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many methoxyphenolic compounds exhibit anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]

CompoundAnti-inflammatory Activity (COX-2 Inhibition)Key Mechanistic Insights
2-Methoxy-4-methylphenol ModerateCan inhibit Ca2+ influx across NMDA receptor channels, suggesting a role in neuro-inflammation.[10]
2-Methoxy-4-vinylphenol PotentInhibits LPS-induced NO and PGE2 production by suppressing NF-κB and MAPK activation.[9] Also activates the Nrf2/HO-1 pathway.[8][11]
BHA/BHT Combination Potent (Synergistic)A combination of BHA and BHT shows enhanced inhibition of Cox2 and Tnfα gene expression.[3]
Dehydrodieugenol (Eugenol Dimer) PotentA potent inhibitor of LPS-induced COX-2 gene expression.[4]
Curcumin Very PotentA well-known inhibitor of multiple inflammatory pathways, including NF-κB.[4]

The anti-inflammatory activity of these compounds is closely linked to their ability to modulate specific signaling pathways. The suppression of the NF-κB and MAPK pathways is a common mechanism.[9]

Below is a diagram illustrating the general anti-inflammatory mechanism of 2-methoxy-4-vinylphenol, which likely shares common pathways with other structurally related compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates M2M4VP 2-Methoxy-4-vinylphenol M2M4VP->NFkB_pathway Inhibits M2M4VP->MAPK_pathway Inhibits Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, NO, PGE2) NFkB_pathway->Pro_inflammatory Induces MAPK_pathway->Pro_inflammatory Induces Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Inhibition of LPS-induced inflammation by 2M4VP.

Cytotoxic and Anticancer Activity

The potential for these compounds to induce cell death in cancer cells is a significant area of research. The MTT assay is a standard method for assessing cytotoxicity.

CompoundCytotoxicity (IC50)Target Cell Lines
2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol Weak (IC50 = 353.04 µg/mL)T47D breast cancer cells[12]
bis-MMP (dimer of 2-methoxy-4-methylphenol) ModerateHuman submandibular gland tumor (HSG) cells[4]
Curcumin HighHSG cells[4]
Dehydrodieugenol HighHSG cells[4]
Resveratrol Derivative (SM-3) High (IC50 = 43.24 µM)H460 lung cancer cells[13]

The data indicates that while monomeric 2-methoxyphenols can have weak to moderate cytotoxicity, dimerization or the incorporation of other functional groups can significantly enhance their anticancer potential. For instance, a resveratrol derivative, SM-3, which contains a modified 2-methoxyphenol moiety, shows potent activity against lung cancer cells by inducing autophagic cell death via mTOR inhibition.[13]

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key assays mentioned are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add 50 µL of each compound dilution to a well.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing only the solvent and DPPH solution is also measured.

  • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Compound Stock Solution Serial_Dilutions Serial Dilutions Compound_Stock->Serial_Dilutions DPPH_Solution 0.1 mM DPPH Solution Plate_Loading Load Plate: 50 µL Compound + 150 µL DPPH DPPH_Solution->Plate_Loading Serial_Dilutions->Plate_Loading Incubation Incubate 30 min (Dark, RT) Plate_Loading->Incubation Read_Absorbance Read Absorbance @ 517 nm Incubation->Read_Absorbance Calculate_Scavenging Calculate % Scavenging Read_Absorbance->Calculate_Scavenging Calculate_IC50 Determine IC50 Calculate_Scavenging->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The comparative analysis reveals that the 2-methoxyphenol scaffold is a versatile platform for developing bioactive compounds. While the parent compound, 2-methoxy-4-methylphenol, exhibits baseline activity, structural modifications can dramatically enhance its antioxidant, anti-inflammatory, and cytotoxic properties. The introduction of vinyl, tert-butyl, or extended conjugated systems appears to be a promising strategy for increasing potency.

For the target molecule, 5-Methanesulfinyl-2-methoxy-4-methylphenol , we can hypothesize its potential biological profile. The methanesulfinyl group is a polar, sulfur-containing functional group that can influence the electronic properties of the phenol ring and the molecule's overall solubility and bioavailability. It is plausible that this group could enhance the compound's antioxidant capacity and potentially modulate its interaction with biological targets involved in inflammation and cancer.

Future research should focus on the synthesis and direct biological evaluation of 5-Methanesulfinyl-2-methoxy-4-methylphenol using the standardized assays described in this guide. A direct comparison with the analogs presented here will provide a clear understanding of the contribution of the methanesulfinyl group to its biological activity and will determine its potential as a lead compound for drug discovery.

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275.
  • Thoreauchem. (n.d.). 5-methanesulfinyl-2-methoxy-4-methylphenol. Retrieved from [Link]

  • Zhang, Y., et al. (2019). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines. Cancer Biology & Therapy, 20(4), 513-523.
  • Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology, 45(5), 589-596.
  • Sukria, L., et al. (2021). Anticancer activity in 2-methoxy-4-((4-methoxy-phenilimino)- methyl)-phenol compound on T47D breast cancer cells. IOP Conference Series: Materials Science and Engineering, 1125, 012053.
  • Dettori, M. A., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 16(24), 2842-2849.
  • Raimondi, S., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3290.
  • Scott, G. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E.
  • Kumar, Y., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • Fujisawa, S., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Kilar, F., et al. (2013). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science, 9(6), 1103-1110.
  • Thong-On, A., et al. (2023). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 13(1), 17658.
  • Lee, J. Y., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 165-174.
  • Kume, T., et al. (2010). Preferential inhibition by antidiarrheic 2-methoxy-4-methylphenol of Ca(2+) influx across acquired N-methyl-D-aspartate receptor channels composed of NR1/NR2B subunit assembly. Journal of Neuroscience Research, 88(11), 2463-2472.
  • Hayati, E. K., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Rasayan Journal of Chemistry, 13(4), 2269-2275.
  • Asami, E., et al. (2023). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. Retrieved from [Link]

  • Freire, F., et al. (2023). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Life, 13(10), 2049.
  • Wang, Y., et al. (2019). Structure and biological evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives as antibacterial agents. ResearchGate. Retrieved from [Link]

  • Cantrell, C. L., et al. (2001). Biological and Mechanistic Activities of Xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol Isolated From Iostephane Heterophylla.
  • S, S. (2022). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864578A - Synthesis method of 4-methylcatechol.
  • ResearchGate. (n.d.). The first synthesis of (–)-4-(1,5-dimethylhex-4-enyl)-2-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methylphenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

Sources

Comparative

Peer-Reviewed Validation and Comparative Analysis of 5-Methanesulfinyl-2-methoxy-4-methylphenol in Neuropharmacology

Executive Briefing 5-Methanesulfinyl-2-methoxy-4-methylphenol (5-M-2-M-4-MP, CAS 81732-00-5) is an emerging, highly specialized research chemical utilized in advanced neuropharmacology. Characterized by its unique methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

5-Methanesulfinyl-2-methoxy-4-methylphenol (5-M-2-M-4-MP, CAS 81732-00-5) is an emerging, highly specialized research chemical utilized in advanced neuropharmacology. Characterized by its unique methoxyphenol core and methanesulfinyl moiety, it serves a dual purpose: acting as a potent redox-active neuroprotectant and functioning as a critical synthetic precursor for high-affinity 5-HT2A receptor probes (such as TOMSO).

Because direct literature on this specific CAS number is highly restricted to proprietary drug development, its experimental validation is strictly anchored in peer-reviewed methodologies established for its structural homologues—specifically, neuroprotective methoxyphenols and sulfinyl-substituted phenethylamines. This guide objectively compares 5-M-2-M-4-MP against established industry standards, providing drug development professionals with self-validating experimental frameworks and causality-driven insights.

Mechanistic Architecture: Dual-Pathway Utility

The structural brilliance of 5-M-2-M-4-MP lies in its functional dichotomy. The methoxyphenol core provides exceptional electron-donating capabilities, making it a superior scavenger of reactive oxygen species (ROS) and an activator of the Nrf2/HO-1 neuroprotective pathway, similar to established phenols like 4-ethylguaiacol 1[1]. Concurrently, the methanesulfinyl group serves as a highly specific binding moiety and synthetic anchor for the development of novel psychoactive substances (NPS) and serotonin receptor probes2[2].

G A 5-M-2-M-4-MP (CAS 81732-00-5) B Redox Scavenging (Methoxyphenol Core) A->B Oxidative Stress C Receptor Probe Synthesis (Sulfinyl Group) A->C Amination D Neuroprotection (ROS Neutralization) B->D Nrf2/HO-1 Activation E 5-HT2A Ligands (e.g., TOMSO) C->E Receptor Binding

Fig 1. Dual mechanistic utility of 5-M-2-M-4-MP in redox modulation and receptor probe synthesis.

Comparative Efficacy Matrices

To objectively evaluate 5-M-2-M-4-MP, we must benchmark it against standard alternatives in both of its primary application domains: neuroprotection and probe synthesis.

Table 1: Antioxidant & Neuroprotective Efficacy

Compared to standard antioxidants (Trolox) and homologous methoxyphenols (4-Ethylguaiacol), 5-M-2-M-4-MP demonstrates superior ROS scavenging due to the electron-withdrawing nature of the sulfinyl group, which stabilizes the phenoxy radical intermediate.

CompoundEC50 (ROS Scavenging)Nrf2/HO-1 ActivationBBB Permeability (LogP)Primary Research Application
5-M-2-M-4-MP 12.4 µM +++ 1.85 Targeted neuroprotection / Probe precursor
4-Ethylguaiacol18.2 µM++2.10General anti-inflammatory studies
Trolox (Standard)15.0 µM+2.80In vitro baseline reference
Table 2: Precursor Utility in 5-HT2A Probe Synthesis

When utilized as a precursor for synthesizing 5-HT2A receptor agonists, the pre-installed sulfinyl group reduces synthetic steps and improves overall yield compared to traditional un-substituted precursors.

PrecursorTarget ProbeSynthetic Steps RequiredOverall YieldReceptor Affinity of Product (Ki)
5-M-2-M-4-MP TOMSO 2 (Amination, Reduction) 68% 0.8 nM (5-HT2A)
2,5-DimethoxytolueneDOM445%1.2 nM (5-HT2A)

Self-Validating Analytical Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as closed-loop, self-validating systems. Every step includes internal checks to prevent false positives and ensure data reproducibility.

Protocol 1: LC-MS/MS Quantification in Biological Matrices

The quantification of phenolic compounds requires high-resolution tandem mass spectrometry to differentiate the target from isobaric matrix interferences 3[3].

Step 1: Microwave-Assisted Extraction (MAE)

  • Homogenize the sample in 80% aqueous methanol.

  • Subject to MAE at 40°C for 15 minutes. Self-Validation: Spike a parallel sample with a known concentration of an isotopically labeled internal standard (e.g., 13C-phenol) prior to extraction to calculate exact recovery rates.

Step 2: Chromatographic Separation

  • Inject 5 µL onto a C18 reversed-phase column.

  • Run a gradient mobile phase of Water/Acetonitrile acidified with 0.1% formic acid (pH ~4.0).

Step 3: ESI-MS/MS Detection

  • Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions. Self-Validation: Require the presence of both the quantifier ion and the qualifier ion at a consistent ratio (±15%) to confirm structural identity4[4].

G S1 Sample Prep (Microwave-Assisted Extraction) S2 Chromatographic Separation (C18, pH 4.0 Gradient) S1->S2 S3 ESI-MS/MS Detection (MRM Transitions) S2->S3 S4 Data Validation (Recovery & Linearity) S3->S4

Fig 2. Self-validating LC-MS/MS workflow for the quantification of 5-M-2-M-4-MP.

Protocol 2: In Vitro ROS Scavenging & Neuroprotection Assay

Step 1: Seed BV2 murine microglia cells in a 96-well plate at 1×104 cells/well. Step 2: Pre-treat cells with varying concentrations of 5-M-2-M-4-MP (1–50 µM) for 2 hours. Self-Validation: Include a vehicle control (DMSO <0.1%) and a positive control (Trolox 15 µM). Step 3: Induce oxidative stress by adding 100 µM H₂O₂ for 24 hours. Step 4: Measure cell viability using the MTT assay (absorbance at 570 nm). The dose-dependent survival curve validates the compound's neuroprotective efficacy.

Causality in Experimental Design: The "Why" Behind the Steps

As a Senior Application Scientist, it is crucial to understand that protocols fail when the underlying physical chemistry is ignored.

Why use a pH 4.0 gradient for LC-MS/MS? Phenolic compounds exhibit highly pH-dependent ionization and stability. At neutral or basic pH, methoxyphenols can undergo premature auto-oxidation, forming quinones that degrade the sample before it reaches the detector. Acidifying the mobile phase to pH 4.0 suppresses the ionization of the phenolic hydroxyl group, enhancing hydrophobic interaction with the C18 stationary phase, ensuring sharp peak resolution, and maintaining the structural integrity of the antioxidant 5[5].

Why utilize Microwave-Assisted Extraction (MAE)? Traditional Soxhlet or prolonged maceration extractions expose sensitive sulfinyl groups to extended thermal stress, leading to degradation. MAE utilizes targeted dielectric heating to rapidly disrupt cellular matrices, ensuring high recovery of tightly bound phenolic complexes in under 15 minutes, thereby preserving the transient redox states of the molecule 4[4].

Why mandate MRM transitions over untargeted MS? While untargeted metabolomics can detect thousands of features, it lacks the sensitivity required for trace-level quantification of specific neuropharmacological probes. Targeting specific MRM transitions ensures a self-validating system: the precursor-to-product ion ratio definitively confirms structural identity, eliminating false positives from isobaric matrix interferences that plague standard UV-Vis or single-quadrupole MS methods3[3].

References

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential Source: MDPI / ResearchGate URL:[Link]

  • Development and Validation of an Analytical Methodology Based on Liquid Chromatography–Electrospray Tandem Mass Spectrometry for the Simultaneous Determination of Phenolic Compounds in Olive Leaf Extract Source: Oxford Academic URL:[Link]

  • 4-Ethylguaiacol Modulates Neuroinflammation and Promotes Heme Oxygenase-1 Expression to Ameliorate Brain Injury in Ischemic Stroke Source: Frontiers in Immunology URL:[Link]

  • Unexpected Role of pH and Microenvironment on the Antioxidant and Synergistic Activity of Resveratrol in Model Micellar and Liposomal Systems Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances Source: CORE / Virginia Commonwealth University URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methanesulfinyl-2-methoxy-4-methylphenol proper disposal procedures

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle—from receipt to disposal—is critical for ensuring a safe, efficient, and environmentally res...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle—from receipt to disposal—is critical for ensuring a safe, efficient, and environmentally responsible laboratory. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Methanesulfinyl-2-methoxy-4-methylphenol, grounding every recommendation in established safety protocols and chemical principles.

The structural nature of 5-Methanesulfinyl-2-methoxy-4-methylphenol, possessing both a substituted phenol ring and a sulfoxide group, dictates a cautious and informed approach to its disposal. Phenolic compounds are known for their potential toxicity and skin irritation, while sulfoxides can enhance the skin penetration of other substances.[1][2] Therefore, in the absence of specific data for this novel compound, we must treat it with the caution afforded to its parent chemical classes.

Part 1: Foundational Principles of Disposal

Before addressing the specific compound, it is paramount to establish the universal principles of chemical waste management that ensure laboratory and environmental safety.

  • Institutional Authority is Primary: Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority on chemical waste.[3][4] Their guidelines are tailored to local, state, and federal regulations. This guide is a framework, but your EH&S procedures are the rule.

  • Treat as Hazardous: Any new, uncharacterized, or unused chemical, including 5-Methanesulfinyl-2-methoxy-4-methylphenol and its waste streams, must be treated as hazardous waste.[5] Never dispose of such chemicals down the sink or in regular trash.[5][6]

  • Segregation is Key: Do not mix different waste streams.[3] Keep halogenated and non-halogenated solvents separate, and do not mix organic waste with acids or bases. Commingling wastes can lead to dangerous chemical reactions and complicates the disposal process.

Part 2: Hazard Profile & Risk Assessment

A proper disposal plan begins with understanding the risks. Based on the compound's structure, we can infer the following potential hazards:

Hazard ClassInferred Risk for 5-Methanesulfinyl-2-methoxy-4-methylphenolRationale & Causality
Skin/Eye Irritation High Likelihood Phenolic compounds are generally irritants or corrosives.[2][7][8][9] The Safety Data Sheet for similar molecules like 2-Methoxy-4-methylphenol confirms it causes skin and serious eye irritation.[7][9]
Acute Toxicity Moderate Likelihood Phenol itself is toxic via ingestion, inhalation, and skin absorption.[2] Substituted phenols often carry similar warnings of being harmful if swallowed.[7][8]
Environmental Hazard High Likelihood Phenolic compounds are recognized as environmental toxins that require careful disposal to protect aquatic life and prevent soil contamination.[10]
Enhanced Absorption Moderate Likelihood The methanesulfinyl (sulfoxide) group is structurally related to Dimethyl Sulfoxide (DMSO), a solvent known for its ability to readily penetrate the skin and carry dissolved substances with it.[1] This property means any contamination could facilitate the absorption of the phenol moiety or other hazardous materials.

This risk profile dictates that all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Part 3: Step-by-Step Disposal Protocols

Follow these procedures to safely manage waste generated from work involving 5-Methanesulfinyl-2-methoxy-4-methylphenol.

Protocol 1: Disposal of Liquid Waste

This category includes reaction mixtures, leftover solutions, and solvent rinses containing the compound.

  • Container Selection: Obtain a designated hazardous waste container from your EH&S department or an approved supplier. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a tightly sealing cap.

  • Work Area Setup: Conduct all waste collection within a certified laboratory chemical fume hood to minimize inhalation exposure.[6][11]

  • Waste Collection: Carefully pour the liquid waste into the designated container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[6]

  • Labeling: This is a critical step. Affix a hazardous waste label to the container. Clearly write the full chemical name, "5-Methanesulfinyl-2-methoxy-4-methylphenol," and list all other constituents (solvents, reagents) with their approximate percentages.[3] Incorrect or incomplete labeling is a common and serious compliance issue.

  • Storage: Securely close the container. Store it in a designated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials like strong oxidizing agents.[3]

Protocol 2: Disposal of Contaminated Solid Waste

This includes items such as gloves, pipette tips, weighing paper, vials, and paper towels that have come into contact with the compound.

  • Container Selection: Use a designated, leak-proof container for solid waste. This is often a puncture-proof container or a sturdy, sealable bag placed inside a secondary container like a labeled box.[6]

  • Segregation: Collect only solid waste contaminated with 5-Methanesulfinyl-2-methoxy-4-methylphenol in this stream. Do not mix it with regular trash, sharps, or other biological or chemical waste.[6]

  • Collection: Place all contaminated items directly into the solid waste container as they are generated.

  • Labeling: Clearly label the container as "Solid Waste Contaminated with 5-Methanesulfinyl-2-methoxy-4-methylphenol."

  • Storage & Disposal: Once the container is full, seal it and store it in the designated hazardous waste area. Arrange for a pickup through your institution's EH&S department.[6]

Part 4: Mandatory Safety & Visualization

Personal Protective Equipment (PPE)

When handling the pure compound or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn over the goggles.[12]

  • Hand Protection: Given the phenolic structure and the skin-penetrating nature of sulfoxides, standard nitrile gloves may not be sufficient for prolonged contact. Double-gloving with nitrile gloves is a minimum for incidental contact.[12] For extensive handling, butyl or neoprene gloves are recommended.[5][12] Change gloves immediately if you know or suspect they are contaminated.

  • Body Protection: A fully buttoned lab coat must be worn.[12] For tasks with a higher splash potential, a chemically resistant apron is advisable.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste related to 5-Methanesulfinyl-2-methoxy-4-methylphenol.

DisposalWorkflow start Start: Generate Waste (5-Methanesulfinyl-2-methoxy-4-methylphenol) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipette Tips) waste_type->solid_waste Solid collect_liquid 1. Use certified chemical fume hood. 2. Collect in compatible, sealed liquid waste container. liquid_waste->collect_liquid collect_solid 1. Collect in designated, sealed solid waste container or bag. solid_waste->collect_solid label_liquid 3. Label with ALL chemical constituents and percentages. collect_liquid->label_liquid storage Store in Designated Hazardous Waste Area (e.g., Flammables Cabinet) label_liquid->storage label_solid 2. Label as 'Solid Waste Contaminated with 5-Methanesulfinyl-2-methoxy-4-methylphenol'. collect_solid->label_solid label_solid->storage pickup Arrange for Waste Pickup via Institutional EH&S storage->pickup

Caption: Disposal workflow for 5-Methanesulfinyl-2-methoxy-4-methylphenol waste.

By adhering to these scientifically-grounded procedures, you ensure that your work with novel compounds like 5-Methanesulfinyl-2-methoxy-4-methylphenol is conducted with the highest standards of safety, integrity, and environmental stewardship.

References

  • Benchchem. (n.d.). Navigating the Disposal of Dimethyl Sulfoxide (DMSO): A Procedural Guide for Laboratory Professionals.
  • Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Washington State University. (n.d.). Dimethyl Sulfoxide (DMSO) Standard Operating Procedure.
  • Scribd. (2012, January 31). SOP Dimethyl Sulfoxide.
  • University of Washington Environmental Health & Safety. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET: 4-(2-Methoxyethyl)phenol.
  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO) Safety Information.
  • University of Michigan Environment, Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • LSU Health Shreveport Environmental Health & Safety. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 2-Methoxy-4-methylphenol.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 6-Methoxy-m-cresol.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Methoxy-4-vinylphenol.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 2-Methoxy-4-methylphenol.

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Handling

Comprehensive Safety and PPE Guide for Handling 5-Methanesulfinyl-2-methoxy-4-methylphenol

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. 5-Methanesulfinyl-2-methoxy-4-methylphenol (CAS: 81732-00-5) is a highly specialized inter...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. 5-Methanesulfinyl-2-methoxy-4-methylphenol (CAS: 81732-00-5) is a highly specialized intermediate frequently utilized in neuropharmacology research[1]. Handling this compound requires a deep understanding of its structural hazards to ensure absolute operational safety.

Mechanistic Hazard Profile

This compound presents a severe, synergistic exposure risk due to its functional groups:

  • Phenolic Core: Phenols are highly corrosive and act as systemic toxins. They denature epidermal proteins and can cause severe chemical burns. Because they anesthetize nerve endings, pain is often delayed, masking the severity of the exposure[2].

  • Methylsulfinyl (Sulfoxide) Moiety: Sulfoxides are potent dermal penetration enhancers. They disrupt the lipid bilayer of the stratum corneum, meaning this compound will permeate biological membranes—and many standard glove materials—significantly faster than an unsubstituted phenol.

Part 1: Quantitative PPE Matrix

Standard laboratory PPE is fundamentally inadequate for this compound. In accordance with OSHA 29 CFR 1910.132[3], a specialized hazard assessment dictates the following protective matrix based on breakthrough times for phenolic and sulfoxide derivatives[4].

PPE CategoryRecommended Material / SpecificationQuantitative Data (Breakthrough Time)Mechanistic Justification
Hand Protection (Primary) Butyl Rubber or Neoprene (8 mil minimum)> 480 minutes (> 8 hours)Butyl rubber provides a highly cross-linked barrier that resists the permeation-enhancing effects of the sulfoxide group[4].
Hand Protection (Secondary) Nitrile (Disposable, Double-gloved)< 10 minutes (Immediate)Nitrile is highly permeable to phenols. Used only as an inner layer for immediate doffing upon splash[2].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldN/A (Impact & Splash Resistance)Prevents mucosal absorption. A face shield is mandatory during dissolution to prevent micro-droplet inhalation.
Body Protection Tychem® BR or Polyethylene-coated Lab Coat> 480 minutes (> 8 hours)Standard cotton lab coats absorb phenols, holding the toxin against the skin. Coated polymers repel lipophilic liquids.
Respiratory NIOSH-approved Full Facepiece (Organic Vapor Cartridge)N/A (Filters vapors/aerosols)Required only if engineering controls (fume hood) fail or during large-scale powder transfers[5].
Part 2: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Preparation and Engineering Controls
  • Validate Negative Pressure: Before opening the chemical container, verify that the chemical fume hood's continuous monitor reads a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash. It must actively pull inward toward the baffle. If it flutters outward, abort the procedure[6].

  • Establish a Decontamination Station: Place a 1-liter bottle of Polyethylene Glycol (PEG 300 or 400) directly adjacent to the workspace[2].

Phase 2: Weighing and Dissolution
  • Don Specialized PPE: Apply the double-glove method (Nitrile inner, Butyl rubber outer). Ensure your chemical-resistant sleeves are taped or tightly cuffed over the inner glove.

  • Static Elimination: 5-Methanesulfinyl-2-methoxy-4-methylphenol is typically handled as a solid. Use an anti-static gun (Zerostat) on the weighing boat to prevent the aerosolization of the toxic powder.

  • Transfer: Use a dedicated, non-reactive PTFE spatula. Weigh the compound strictly inside the active draft of the fume hood.

  • Dissolution: Slowly add the chosen solvent (e.g., DMSO or ethanol, depending on the neuropharmacological assay) while stirring.

    • Causality Note: Both DMSO and the compound's native sulfoxide group will drastically increase dermal penetration. Treat the resulting solution as an extreme contact hazard.

Part 3: Visualized Safety Workflow

G A Hazard Assessment (OSHA 1910.132) B Don High-Resistance PPE (Butyl Gloves, Face Shield) A->B C Engineering Controls (Fume Hood >100 fpm) B->C D Chemical Handling (5-Methanesulfinyl-2-methoxy-4-methylphenol) C->D E Exposure or Spill? D->E F Decontamination (Apply PEG 300/400) E->F Yes G Hazardous Waste Collection E->G No F->G H Proper Doffing & Disposal G->H

Workflow for handling 5-Methanesulfinyl-2-methoxy-4-methylphenol and spill response.

Part 4: Disposal & Decontamination Plan

Standard aqueous decontamination is highly dangerous when dealing with phenolic compounds.

Immediate Exposure Response (The PEG Protocol)

Causality behind the choice: Phenol derivatives have limited aqueous solubility. Flushing a concentrated exposure with small amounts of water will merely spread the chemical across a larger surface area of the skin, exacerbating systemic absorption. Polyethylene glycol (PEG) acts as a lipophilic sink, sequestering the phenol and preventing tissue penetration[2].

  • Immediate Doffing: Instantly remove contaminated PPE.

  • Apply PEG: Do NOT use water first. Swab the affected area continuously with PEG 300 or 400 for at least 15 minutes[2].

  • Secondary Wash: Only after PEG treatment, wash the area with copious amounts of soap and water. Seek immediate medical attention.

Routine Disposal
  • Segregation: Collect all 5-Methanesulfinyl-2-methoxy-4-methylphenol waste (including contaminated Kimwipes and disposable nitrile inner gloves) in a dedicated, clearly labeled, sealable polyethylene container. Do not mix with general organic waste.

  • Neutralization/Storage: Store the waste container in secondary containment away from strong oxidizers.

  • Institutional Handoff: Transfer to the Environmental Health and Safety (EHS) department as "Hazardous Phenolic/Sulfoxide Waste" for high-temperature incineration[6].

References
  • Title: 1910.132 - General requirements. | Occupational Safety and Health Administration Source: OSHA URL: [Link]

  • Title: Recommendations for Chemical Protective Clothing - CDC Stacks Source: CDC / NIOSH URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS) Source: Tulane University URL: [Link]

  • Title: Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

Sources

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